molecular formula C28H31ClFN7O5S B15615719 ASN007 benzenesulfonate CAS No. 2055597-39-0

ASN007 benzenesulfonate

Número de catálogo: B15615719
Número CAS: 2055597-39-0
Peso molecular: 632.1 g/mol
Clave InChI: JXWBNMQMMAONIH-GMUIIQOCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ASN007 benzenesulfonate is a useful research compound. Its molecular formula is C28H31ClFN7O5S and its molecular weight is 632.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide;benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN7O2.C6H6O3S/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14;7-10(8,9)6-4-2-1-3-5-6/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30);1-5H,(H,7,8,9)/t18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWBNMQMMAONIH-GMUIIQOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4.C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)N[C@H](CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4.C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClFN7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ASN007 Benzenesulfonate: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 benzenesulfonate (B1194179) is a potent, orally bioavailable, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the RAS/RAF/MEK/ERK pathway is frequently hyperactivated in a wide array of human cancers due to mutations in upstream components like BRAF and RAS.[3][4][5] ASN007's targeted inhibition of ERK1/2 presents a promising therapeutic strategy for these malignancies, including those that have developed resistance to upstream inhibitors such as BRAF and MEK inhibitors.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of ASN007, detailing its biochemical and cellular effects, and summarizing key preclinical and clinical findings.

Core Mechanism of Action: Direct Inhibition of ERK1/2

ASN007 functions as a reversible and ATP-competitive inhibitor of both ERK1 and ERK2 kinases.[3] In cell-free enzymatic assays, ASN007 demonstrates potent inhibition of ERK1 and ERK2 with a half-maximal inhibitory concentration (IC50) of approximately 2 nM for both isoforms.[3][6] This direct binding to the ATP pocket of the ERK enzymes prevents the phosphorylation of downstream substrates, thereby blocking the propagation of oncogenic signals.[2]

A key characteristic of ASN007 is its long target residence time of 550 minutes, which contributes to a durable blockade of ERK signaling.[4] This sustained inhibition is crucial for its anti-proliferative and pro-apoptotic effects in cancer cells.

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a central regulator of cell proliferation, differentiation, survival, and migration. In many cancers, mutations in genes such as BRAF, KRAS, NRAS, and HRAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. ASN007, by targeting the final kinase in this cascade, effectively shuts down this oncogenic signaling.

ASN007_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (KRAS, NRAS, HRAS) RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (RSK, FRA1, ELK1) ERK->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation ASN007 ASN007 ASN007->ERK

Figure 1: ASN007 inhibits the MAPK signaling pathway by directly targeting ERK1/2.

Quantitative Data Summary

The following tables summarize the key quantitative data for ASN007 benzenesulfonate from various preclinical and clinical studies.

Parameter Value Assay Reference
IC50 (ERK1)2 nMCell-free enzymatic assay[3][6]
IC50 (ERK2)2 nMCell-free enzymatic assay[3][6]
Target Residence Time550 min-[4]
Median IC50 (RAS/RAF mutant cell lines)37 nMCell proliferation assay[3]
Elimination Half-life (t1/2)10-15 hoursPhase 1 Clinical Trial[4]

Table 1: Pharmacodynamic and Pharmacokinetic Properties of ASN007

Tumor Model Mutation Dosing Regimen Outcome Reference
MIA PaCa-2 (Pancreatic)KRAS G12C40 mg/kg, oral, dailyStrong tumor growth inhibition[3]
HCT116 (Colorectal)KRAS G13D40 mg/kg, oral, dailyStrong tumor growth inhibition[3]
MINO (Mantle Cell Lymphoma)NRAS G13D75 mg/kg, oral, dailyStrong tumor growth inhibition[3]
BRAF V600E Mutant Melanoma PDXBRAF V600ENot specifiedTumor regression[3][4]
Colorectal Cancer PDX (16 of 17 models)KRAS (various)Not specifiedTumor growth inhibition[3]

Table 2: In Vivo Efficacy of ASN007 in Xenograft and Patient-Derived Xenograft (PDX) Models

Experimental Protocols

ERK1/ERK2 Homogeneous Time-Resolved Fluorescence (HTRF) Enzymatic Assay

This assay was utilized to determine the in vitro potency of ASN007 against purified ERK1 and ERK2 enzymes.

HTRF_Assay_Workflow Start Start Dilution Serially dilute ASN007 (0.0005 µM to 10 µM) Start->Dilution AddSubstrate Add substrate-ATP mix to assay plate Dilution->AddSubstrate AddEnzyme Add ERK1 or ERK2 enzyme mix AddSubstrate->AddEnzyme Incubate Incubate at room temperature AddEnzyme->Incubate AddAntibody Add HTRF detection antibodies Incubate->AddAntibody Read Read HTRF signal AddAntibody->Read Analyze Calculate IC50 values Read->Analyze End End Analyze->End

Figure 2: Workflow for the HTRF-based ERK1/2 enzymatic activity assay.

Methodology:

  • ASN007 was serially diluted in half-log increments, with concentrations ranging from 0.0005 µM to 10 µM in HTRF assay buffer.[3]

  • A substrate-ATP mixture was added to each well of the assay plate.[3]

  • The enzymatic reaction was initiated by adding either ERK1 or ERK2 enzyme mix to the wells.[3]

  • The plate was incubated at room temperature to allow the reaction to proceed.

  • HTRF detection antibodies were added to the wells to detect the phosphorylated substrate.

  • The HTRF signal was read on a compatible plate reader.

  • IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

The anti-proliferative activity of ASN007 was assessed in a panel of solid tumor and lymphoma cell lines.

Methodology:

  • Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with increasing concentrations of ASN007 for a specified duration (e.g., 72 hours).[3]

  • Cell viability was determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • IC50 values were calculated from the resulting dose-response curves.

Western Blot Analysis

Western blotting was used to assess the effect of ASN007 on the phosphorylation of downstream ERK1/2 targets.

Methodology:

  • Cancer cells were treated with various concentrations of ASN007 for a specified time.

  • Whole-cell lysates were prepared, and protein concentrations were determined.

  • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were probed with primary antibodies against phosphorylated and total forms of ERK targets (e.g., p-RSK, RSK, p-FRA1, FRA1).[3]

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection.

  • Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft and PDX Models

The anti-tumor efficacy of ASN007 was evaluated in vivo using both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models.

InVivo_Study_Workflow Start Start Implant Implant tumor cells or PDX fragments subcutaneously into immunodeficient mice Start->Implant TumorGrowth Allow tumors to reach a palpable size (e.g., ~100-200 mm³) Implant->TumorGrowth Randomize Randomize mice into treatment and vehicle control groups TumorGrowth->Randomize Treat Administer ASN007 or vehicle orally according to the specified dosing regimen Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Continue treatment until predefined endpoint (e.g., tumor volume limit) Monitor->Endpoint Analyze Analyze tumor growth inhibition and tolerability Endpoint->Analyze End End Analyze->End

Figure 3: General workflow for in vivo efficacy studies of ASN007.

Methodology:

  • Human cancer cell lines or patient-derived tumor fragments were subcutaneously implanted into immunodeficient mice.[3]

  • When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.

  • ASN007 was administered orally at specified doses and schedules (e.g., daily).[3]

  • Tumor volumes and body weights were measured regularly to assess efficacy and tolerability.

  • At the end of the study, tumors were often excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK targets).

Clinical Development

ASN007 has been evaluated in a Phase 1 clinical trial (NCT03415126) in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[3][4][7] The study assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of both once-daily and once-weekly oral dosing schedules.[4] The results indicated a manageable adverse event profile and showed encouraging signs of clinical activity, including a confirmed partial response in a patient with HRAS-mutant salivary gland cancer.[4]

Conclusion

This compound is a potent and selective ERK1/2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancers with MAPK pathway alterations. Its mechanism of action, centered on the direct inhibition of the terminal kinase in the RAS/RAF/MEK/ERK cascade, provides a strong rationale for its development as a therapeutic agent for these malignancies. The durable target engagement and promising early clinical data suggest that ASN007 holds the potential to be an effective treatment for patients with RAS- and RAF-mutant tumors, including those who have developed resistance to other targeted therapies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to ASN007 Benzenesulfonate: A Selective ERK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 benzenesulfonate (B1194179) is a potent, orally bioavailable, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As key components of the mitogen-activated protein kinase (MAPK), also known as the RAS/RAF/MEK/ERK signaling pathway, ERK1 and ERK2 are critical regulators of cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through mutations in upstream components like BRAF and RAS, is a hallmark of many human cancers.[2][3][5] ASN007 represents a promising therapeutic strategy by targeting the terminal kinases in this cascade, offering the potential to overcome resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors).[2][6] This technical guide provides a comprehensive overview of the preclinical and clinical development of ASN007, with a focus on its mechanism of action, experimental validation, and clinical performance.

Chemical and Physical Properties

ASN007 is also known by the synonyms ERK-IN-3 and ERAS-007.[4][7] The benzenesulfonate salt form is utilized for its pharmaceutical properties.

PropertyValue
Chemical Formula C22H25ClFN7O2
Molecular Weight 473.9 g/mol
CAS Number 2055597-39-0 (benzenesulfonate)

Mechanism of Action

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[2] By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation of downstream substrates, thereby inhibiting the propagation of growth and survival signals.[4] This leads to the suppression of cell proliferation and the induction of cell cycle arrest in cancer cells with a hyperactivated MAPK pathway.[1][8]

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of inhibition by ASN007.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Substrates Downstream Substrates (e.g., RSK1, FRA1, Elk1) ERK1/2->Substrates Cellular Response Cell Proliferation, Survival, Differentiation Substrates->Cellular Response ASN007 ASN007 ASN007->ERK1/2 Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of ASN007.

Preclinical Data

In Vitro Activity

ASN007 demonstrates potent and selective inhibitory activity against ERK1 and ERK2 in biochemical and cell-based assays.

Assay TypeTargetIC50Reference
Cell-free enzymatic assayERK12 nM[2]
Cell-free enzymatic assayERK22 nM[2]
Cell-based assay (RAS/RAF mutant cell lines)Cell ProliferationMedian IC50 = 37 nM[1][8]

ASN007 exhibits significant anti-proliferative activity against a panel of cancer cell lines harboring BRAF and RAS mutations.[1][2] The compound has shown superior efficacy when compared to other ERK1/2 inhibitors like ulixertinib (B1684335) (BVD-523) and ravoxertinib (B612210) (GDC-0994) in these mutant cell lines.[2] Furthermore, ASN007 effectively inhibits the phosphorylation of downstream ERK1/2 substrates, including RSK1, FRA1, and Elk1.[1][8]

In Vivo Efficacy

In vivo studies using xenograft models of human cancers have demonstrated the anti-tumor activity of orally administered ASN007.

Xenograft ModelMutationDosing RegimenTumor Growth InhibitionReference
BRAF and KRAS mutant xenograftsBRAF, KRAS40 mg/kg, p.o., once dailySignificant inhibition[1]
Colorectal, Pancreatic, Neuroblastoma, Mantle Cell LymphomaKRAS, NRASNot specifiedStrong antitumor efficacy[2]
BRAFV600E mutant melanoma (BRAF/MEK inhibitor-resistant)BRAFV600ENot specifiedActivity demonstrated[2][3]

ASN007 was well-tolerated at effective doses in these preclinical models.[1]

Below is a generalized workflow for a xenograft model experiment to evaluate the efficacy of ASN007.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Cell Culture Cancer Cell Line Culture Implantation Subcutaneous Implantation in Mice Cell Culture->Implantation Tumor Growth Tumor Growth to Palpable Size Implantation->Tumor Growth Randomization Randomization into Treatment Groups Tumor Growth->Randomization Vehicle Vehicle Control (p.o.) Randomization->Vehicle ASN007 ASN007 Treatment (p.o.) Randomization->ASN007 Tumor Measurement Tumor Volume Measurement Vehicle->Tumor Measurement ASN007->Tumor Measurement Body Weight Body Weight Monitoring Tumor Measurement->Body Weight Endpoint Endpoint Determination Body Weight->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: A typical experimental workflow for an in vivo xenograft study.

Pharmacokinetics

Pharmacokinetic studies in a Phase 1 clinical trial demonstrated a dose-dependent increase in Cmax and AUC24 with both once-daily (QD) and once-weekly (QW) dosing.[5][9] The elimination half-life (t1/2) was observed to be between 10-15 hours.[5][9] Inter-subject variability was moderate.[5][9]

Clinical Development

ASN007 is being evaluated in a Phase 1 clinical trial (NCT03415126) in patients with advanced solid tumors harboring BRAF, KRAS, HRAS, and NRAS mutations.[2][10] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of ASN007.[5][11]

Safety and Tolerability

The maximum tolerated doses (MTDs) were determined to be 40mg QD and 250mg QW.[12] The most common treatment-related adverse events (TRAEs) are summarized in the table below.

Adverse Event40mg QD (n=10)250mg QW (n=9)
Rash 90% (10% Grade 3)33% (No Grade 3)
Nausea/Vomiting 30% (Grade 1)33% (11% Grade 3)
Diarrhea 30% (Grade 1)33% (No Grade 3)
Fatigue 20% (10% Grade 3)-
Central Serous Retinopathy (CSR) 30% (No Grade 3)11% (11% Grade 3)
Blurred Vision -44% (11% Grade 3)

Dose-limiting toxicities (DLTs) included Grade 3 CSR, Grade 3 rash, and Grade 3 AST elevation at higher doses.[5][9] The adverse event profile was considered reversible and manageable.[5][9]

Preliminary Efficacy

Durable clinical benefit has been observed in patients treated with once-weekly ASN007.[5][9]

Tumor TypeMutationBest ResponseDuration
Salivary Gland CancerHRASConfirmed Partial Response (-57%)5+ months
Ovarian CancerKRASStable Disease9+ months
Thyroid CancerBRAF V600EStable Disease8+ months

Experimental Protocols

Cell-Free ERK1/2 Enzymatic Assay (HTRF-based)

This assay measures the direct inhibitory effect of ASN007 on the kinase activity of ERK1 and ERK2.

  • Reagents: Recombinant ERK1/2 enzymes, a biotinylated substrate peptide, ATP, and HTRF detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665).

  • Procedure:

    • Add ASN007 at various concentrations to the wells of a microplate.

    • Add the ERK1 or ERK2 enzyme and the biotinylated substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature.

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate to allow for binding of the detection reagents.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: The HTRF ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate. IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay

This assay determines the effect of ASN007 on the growth of cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of ASN007 for 72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or by direct cell counting.

  • Data Analysis: Normalize the results to vehicle-treated controls and calculate IC50 values from the dose-response curves.

Western Blotting

This technique is used to measure the phosphorylation status of ERK1/2 substrates in cells or tumor tissues.

  • Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK substrates (e.g., p-RSK1, RSK1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane and add a chemiluminescent HRP substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

ASN007 benzenesulfonate is a promising ERK1/2 inhibitor with a well-defined mechanism of action and robust preclinical activity in cancers with MAPK pathway alterations. Early clinical data suggest a manageable safety profile and encouraging signs of durable clinical benefit in patients with BRAF and RAS mutant tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ASN007 as a monotherapy and in combination with other targeted agents.

References

A Technical Guide to ASN007: A Potent and Selective ERK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a reversible and ATP-competitive inhibitor, ASN007 targets a critical downstream node in the frequently dysregulated RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is a key driver in a multitude of human cancers.[1][3] Preclinical data have demonstrated its strong antiproliferative activity, particularly in tumor models harboring BRAF and RAS mutations, including those resistant to upstream BRAF and MEK inhibitors.[1][4][5][6] A first-in-human Phase 1 clinical trial (NCT03415126) has established its safety profile, determined maximum tolerated doses for different schedules, and shown encouraging, durable clinical activity in patients with advanced solid tumors.[4][6] This document provides a comprehensive technical overview of ASN007's mechanism of action, preclinical and clinical data, and key experimental methodologies.

The Role of the MAPK/ERK Pathway in Oncology

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transduces extracellular signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, survival, and apoptosis.[7][8] In many cancers, this pathway is constitutively activated due to mutations in key components, most commonly in RAS (KRAS, NRAS, HRAS) and BRAF genes.[4][5] While inhibitors targeting upstream kinases like BRAF and MEK have achieved clinical success, their efficacy can be limited by innate or acquired resistance, often driven by the reactivation of ERK signaling.[1] Targeting ERK1/2 directly provides a therapeutic strategy to overcome this resistance and inhibit the pathway at its final common node before nuclear signaling.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (e.g., ELK1, FOS, CREB) ERK->TF translocates to nucleus & phosphorylates ASN007 ASN007 ASN007->ERK inhibits Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Resistance_Logic Tumor RAS/BRAF Mutant Tumor BRAFi_MEKi BRAF/MEK Inhibitor Treatment Tumor->BRAFi_MEKi Response Initial Tumor Response BRAFi_MEKi->Response Resistance Acquired Resistance via ERK Pathway Reactivation Response->Resistance often leads to ASN007 ASN007 Treatment (Direct ERK1/2 Inhibition) Resistance->ASN007 is targeted by Outcome Overcomes Resistance & Restores Tumor Inhibition ASN007->Outcome Western_Blot_Workflow A 1. Seed HT-29 Cells B 2. Treat with ASN007 (Dose-Response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE Separation C->D E 5. Transfer to PVDF Membrane D->E F 6. Antibody Incubation (p-RSK, Total RSK) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis G->H

References

ASN007 Benzenesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ASN007 benzenesulfonate (B1194179), a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document consolidates key molecular data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to support researchers in the field of oncology and drug development.

Core Molecular and Biochemical Data

ASN007 benzenesulfonate is a small molecule inhibitor targeting the MAPK/ERK pathway, which is a critical signaling cascade frequently hyperactivated in various cancers due to mutations in genes such as RAS and RAF.

PropertyValue
Molecular Formula C₂₈H₃₁ClFN₇O₅S
Molecular Weight 632.11 g/mol
Target ERK1 and ERK2 kinases
Mechanism of Action Reversible and ATP-competitive inhibitor of ERK1/2 kinase activity
IC₅₀ (Biochemical) 2 nM for both ERK1 and ERK2
IC₅₀ (Cell-based) Median IC₅₀ of 37 nM in RAS/RAF mutant cell lines

Signaling Pathway of ASN007 Action

ASN007 targets the terminal kinases, ERK1 and ERK2, in the RAS/RAF/MEK/ERK signaling cascade. This pathway is initiated by extracellular signals, such as growth factors, that activate receptor tyrosine kinases (RTKs). This activation leads to the recruitment of guanine (B1146940) nucleotide exchange factors (GEFs) that activate RAS proteins. Activated RAS, in turn, initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, leading to the regulation of gene expression that promotes cell proliferation, differentiation, and survival. By inhibiting ERK1/2, ASN007 effectively blocks these downstream effects.

ASN007_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (RTKs) RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Downstream_Cytoplasmic Downstream Cytoplasmic Substrates (e.g., RSK, MSK) ERK->Downstream_Cytoplasmic phosphorylates Downstream_Nuclear Downstream Nuclear Substrates (e.g., c-Myc, c-Fos) ERK->Downstream_Nuclear phosphorylates ASN007 ASN007 ASN007->ERK inhibits Gene_Expression Gene Expression Downstream_Nuclear->Gene_Expression Cell_Cycle Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Cycle

ASN007 inhibits the MAPK/ERK signaling pathway.

Experimental Protocols

Biochemical ERK1/2 Kinase Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC₅₀ of inhibitors like ASN007.

Materials:

  • Recombinant human ERK1 or ERK2 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • This compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare the kinase reaction mixture by diluting the ERK enzyme and MBP substrate in kinase assay buffer.

  • In a multi-well plate, add 1 µL of serially diluted ASN007 or DMSO (vehicle control).

  • Add 2 µL of the enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent, incubating for 40 minutes, then adding a kinase detection reagent and incubating for another 30 minutes.

  • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each ASN007 concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based ERK Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of ASN007 to inhibit ERK phosphorylation in a cellular context.

Materials:

  • Cancer cell line with known RAS or RAF mutations (e.g., HT-29)

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 16-24 hours to reduce basal ERK phosphorylation.

  • Treat the cells with various concentrations of ASN007 (or DMSO as a vehicle control) for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to induce ERK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of ASN007 for a specified period (e.g., 72 hours). Include wells with untreated cells and medium-only blanks.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC₅₀ value.

Preclinical Experimental Workflow

The preclinical evaluation of a kinase inhibitor like ASN007 typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy studies.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (Determine IC₅₀) Cell_Phospho_Assay Cellular Phosphorylation Assay (Confirm Target Engagement) Cell_Prolif_Assay Cell Proliferation Assays (Determine Cellular Potency) Cell_Phospho_Assay->Cell_Prolif_Assay Selectivity_Profiling Kinome Selectivity Profiling (Assess Off-Target Effects) Cell_Prolif_Assay->Selectivity_Profiling PK_Studies Pharmacokinetic (PK) Studies (Determine Dosing Regimen) Selectivity_Profiling->PK_Studies Xenograft_Models Tumor Xenograft Models (Evaluate Anti-Tumor Efficacy) PK_Studies->Xenograft_Models PD_Studies Pharmacodynamic (PD) Studies (Confirm Target Inhibition in Tumors) Xenograft_Models->PD_Studies Tox_Studies Toxicology Studies (Assess Safety Profile) PD_Studies->Tox_Studies Candidate_Selection Lead Candidate Selection Tox_Studies->Candidate_Selection

General workflow for preclinical testing of ASN007.

ASN007 Benzenesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2055597-39-0

Introduction

ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As key components of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, ERK1 and ERK2 are critical regulators of cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a hallmark of many human cancers.[2] ASN007 has demonstrated significant anti-tumor activity in preclinical models, particularly those harboring BRAF and RAS mutations, and is currently under clinical investigation as a promising therapeutic agent for advanced solid tumors.[2][3][4][5] This technical guide provides an in-depth overview of ASN007, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Mechanism of Action

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[2] By binding to the ATP-binding pocket of these kinases, ASN007 prevents their phosphorylation and subsequent activation.[2] This blockade of ERK1/2 activity leads to the inhibition of downstream signaling events, ultimately resulting in reduced proliferation and survival of tumor cells.[6] A notable characteristic of ASN007 is its long target residence time, which contributes to a durable inhibition of ERK signaling.[3][5]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of ASN007 from preclinical studies.

Table 1: In Vitro Activity of ASN007
ParameterValueCell Line/AssayMutation StatusReference
IC₅₀ (ERK1) 2 nMCell-free biochemical assayN/A[2]
IC₅₀ (ERK2) 2 nMCell-free biochemical assayN/A[2]
Median IC₅₀ 37 nMPanel of solid tumor cell linesRAS/RAF pathway mutations[2]
IC₅₀ >10,000 nMPanel of solid tumor cell linesWild-type RAS/RAF[2]
Table 2: In Vivo Efficacy of ASN007 in Xenograft Models
Tumor ModelMutationDosing ScheduleOutcomeReference
HCT116 (Colorectal) KRAS G13DNot specifiedStrong tumor growth inhibition[2]
Panc-1 (Pancreatic) KRAS G12DNot specifiedStrong tumor growth inhibition[2]
MIA PaCa-2 (Pancreatic) KRAS G12CNot specifiedStrong tumor growth inhibition[2]
SK-N-AS (Neuroblastoma) NRAS Q61KNot specifiedStrong tumor growth inhibition[2]
BRAF V600E Mutant Melanoma PDX BRAF V600ENot specifiedTumor regression[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ASN007.

Western Blot Analysis of ERK Phosphorylation

This protocol is for assessing the inhibition of ERK1/2 phosphorylation in cancer cells treated with ASN007.

Materials:

  • Cancer cell lines (e.g., HT-29)

  • ASN007

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of ASN007 or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total ERK1/2 antibody as a loading control.[7][8][9][10]

Cell Viability Assay (MTT Assay)

This protocol is for determining the anti-proliferative effect of ASN007 on cancer cell lines.

Materials:

  • Cancer cell lines

  • ASN007

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of ASN007 or vehicle control for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[1][11][12][13][14]

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of ASN007 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • ASN007 formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer ASN007 or vehicle control orally according to the desired dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.[15][16][17][18][19]

Visualizations

Signaling Pathway

ASN007_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates PI3K PI3K RAS->PI3K Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Phosphorylates ASN007 ASN007 ASN007->ERK Inhibits AKT AKT PI3K->AKT Activates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Line Selection (e.g., BRAF/RAS mutant) Treatment ASN007 Treatment (Dose-response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay WesternBlot Western Blot (pERK/Total ERK) Treatment->WesternBlot IC50 Determine IC50 ViabilityAssay->IC50 ERK_Inhibition Confirm ERK Inhibition WesternBlot->ERK_Inhibition AnimalModel Xenograft/PDX Model Establishment Dosing ASN007 Administration (Oral Gavage) AnimalModel->Dosing TumorMeasurement Tumor Growth Monitoring Dosing->TumorMeasurement Efficacy Evaluate Anti-Tumor Efficacy TumorMeasurement->Efficacy

Caption: A general experimental workflow for the preclinical evaluation of ASN007.

Conclusion

ASN007 benzenesulfonate (B1194179) is a promising ERK1/2 inhibitor with potent and selective activity against cancers driven by RAS and RAF mutations. Its favorable preclinical profile, characterized by strong anti-tumor efficacy in various models, supports its ongoing clinical development. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of ASN007. The provided data and protocols offer a solid foundation for designing and executing experiments to explore the full therapeutic potential of this targeted agent.

References

ASN007 Benzenesulfonate: A Technical Pharmacology Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007, also known as ERAS-007, is a potent and orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS/RAF/MEK/ERK pathway, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[2][3] The hyperactivation of this pathway due to mutations in genes such as BRAF, KRAS, NRAS, and HRAS is a key driver in a wide range of human cancers.[4][5] ASN007 is a reversible, ATP-competitive inhibitor that has demonstrated significant anti-proliferative activity in preclinical models of cancers with these mutations.[6] Currently, ASN007 is under clinical investigation for the treatment of advanced solid tumors.[6][7] This document provides a comprehensive overview of the pharmacology of ASN007 benzenesulfonate, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

ASN007 selectively targets and inhibits the kinase activity of both ERK1 and ERK2.[1] This inhibition prevents the phosphorylation of downstream ERK1/2 substrates, such as ribosomal S6 kinase (RSK) and E twenty-six (ETS) transcription factor family members like Elk1 and FRA1.[1] By blocking these downstream signaling events, ASN007 effectively halts the cell cycle and induces apoptosis in cancer cells dependent on the MAPK pathway for their growth and survival. A key characteristic of ASN007 is its long target residence time, which contributes to a durable inhibition of ERK signaling.[4]

Signaling Pathway

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of intervention for ASN007.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ASN007 ASN007 ASN007->ERK RSK->Transcription

Caption: RAS/RAF/MEK/ERK signaling pathway with ASN007 inhibition of ERK1/2.

Pharmacodynamics: Preclinical Data

ASN007 has demonstrated potent and selective inhibition of ERK1/2 in a variety of preclinical assays.

Assay TypeTarget(s)Cell Line / SystemIC50 (nM)Reference(s)
Biochemical Kinase AssayERK1, ERK2Cell-free2[1]
Cellular Assays
Anti-proliferative ActivityVariousRAS/RAF Mutant37 (median)[6]
p-RSK1 InhibitionRSK1HT-29Low nM[1]

Pharmacokinetics: Preclinical and Clinical Data

Pharmacokinetic studies have shown that ASN007 is orally bioavailable and demonstrates dose-dependent exposure.

SpeciesDosing RegimenCmaxAUC24t1/2 (hours)Reference(s)
HumanOnce Daily (QD)Dose-dependent increaseDose-dependent increase10-15[4]
HumanOnce Weekly (QW)Dose-dependent increaseDose-dependent increase10-15[4]

Efficacy in Preclinical Models

ASN007 has shown significant anti-tumor activity in a broad range of cancer models harboring MAPK pathway mutations.

Model TypeCancer TypeMutation(s)Dosing Regimen (Oral)OutcomeReference(s)
XenograftColorectal, Pancreatic, Neuroblastoma, Mantle Cell LymphomaKRAS, NRAS40 mg/kg dailySignificant tumor growth inhibition[6]
Patient-Derived Xenograft (PDX)Colorectal CancerKRAS, BRAF V600ENot specifiedTumor growth inhibition in 33 of 41 models[6]
PDXBRAF-mutant MelanomaBRAF V600ENot specifiedActivity in BRAF/MEK inhibitor-resistant models[6][7]

Clinical Trial Data

A first-in-human Phase 1 clinical trial (NCT03415126) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of ASN007 in patients with advanced solid tumors harboring BRAF, KRAS, NRAS, or HRAS mutations.[4][5]

Safety and Tolerability (Phase 1)
Dosing RegimenMaximum Tolerated Dose (MTD)Common Treatment-Related Adverse Events (TRAEs)Dose-Limiting Toxicities (DLTs)Reference(s)
Once Daily (QD)40mgRash, nausea/vomiting, diarrhea, fatigue, central serous retinopathy (CSR)Grade 3 CSR, Grade 3 rash[4]
Once Weekly (QW)250mgRash, CSR, blurred vision, nausea/vomiting, diarrheaGrade 3 AST elevation[4]
Preliminary Efficacy (Phase 1)
Cancer TypeMutationBest ResponseDuration of ResponseReference(s)
Salivary Gland CancerHRASConfirmed Partial Response (-57%)5+ months[4]
Ovarian CancerKRASStable Disease9+ months[4]
Thyroid CancerBRAF V600EStable Disease8+ months[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of ASN007.

In Vitro Kinase Inhibition Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) based assay was utilized to determine the in vitro kinase inhibitory activity of ASN007 against ERK1 and ERK2.[6]

HTRF_Workflow cluster_steps HTRF Assay Workflow step1 1. Prepare Assay Plate - Add ERK1/2 enzyme - Add biotinylated substrate - Add ATP step2 2. Add ASN007 (Varying Concentrations) step1->step2 step3 3. Incubate (Allow kinase reaction to proceed) step2->step3 step4 4. Add Detection Reagents - Europium cryptate-labeled antibody - Streptavidin-XL665 step3->step4 step5 5. Incubate (Allow antibody binding) step4->step5 step6 6. Read Plate (Measure HTRF signal) step5->step6

References

ASN007 Benzenesulfonate: A Technical Guide to Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 benzenesulfonate (B1194179) is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway through mutations in upstream components like BRAF and RAS is a hallmark of numerous human cancers.[3] ASN007 has demonstrated significant antitumor activity in preclinical models and is currently under clinical investigation for the treatment of advanced solid tumors harboring these mutations.[1][2] This technical guide provides an in-depth overview of the target selectivity of ASN007, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Target Selectivity and Potency

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[1] Its high potency and selectivity have been characterized through various in vitro assays.

Biochemical Kinase Assays

In cell-free enzymatic assays, ASN007 potently inhibits both ERK1 and ERK2 with low nanomolar IC50 values. A homogeneous time-resolved fluorescence (HTRF)-based assay demonstrated an IC50 of 2 nM for both kinases.[1] Further characterization in a broad panel of 335 kinases using a radiometric enzymatic assay confirmed the high selectivity of ASN007. At a concentration of 1 µM, significant inhibition (>75%) was observed for a limited number of kinases, primarily within the CMGC and CAMK subfamilies, in addition to ERK1 and ERK2.[1]

Table 1: In Vitro Inhibitory Activity of ASN007 Against Selected Kinases

KinaseIC50 (nM)
ERK12
ERK22
Other inhibited kinases (from a panel of 22 with >75% inhibition at 1 µM)Data not fully disclosed in public sources

Data compiled from publicly available research.[1]

Cellular Assays

The potent and selective inhibition of the ERK pathway by ASN007 is further demonstrated in cellular contexts. In various cancer cell lines, ASN007 effectively inhibits the phosphorylation of downstream ERK1/2 substrates, including RSK1, FRA1, and Elk1.[4] For instance, in the HT-29 colorectal cancer cell line, which harbors a BRAF V600E mutation, ASN007 treatment leads to a dose-dependent decrease in the phosphorylation of RSK1 at Ser380.[1][4] This inhibition of downstream signaling translates into potent antiproliferative activity, particularly in cancer cell lines with activating mutations in the RAS/RAF pathway. The median IC50 for antiproliferative activity in a panel of RAS/RAF mutant cell lines was 37 nM.[4]

Table 2: Antiproliferative Activity of ASN007 in a Panel of Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)Antiproliferative IC50 (nM)
RAS/RAF Mutant Median = 37
HT-29ColorectalBRAF V600ESpecific value not provided
HCT116ColorectalKRAS G13DSpecific value not provided
Panc-1PancreaticKRAS G12DSpecific value not provided
MIA PaCa-2PancreaticKRAS G12CSpecific value not provided
SK-N-ASNeuroblastomaNRAS Q61KSpecific value not provided
JeKo-1Mantle Cell LymphomaNot specifiedSpecific value not provided
A375MelanomaBRAF V600ESpecific value not provided
RAS/RAF Wild-Type >10,000

Data represents a summary from multiple studies. Specific IC50 values for each cell line are not consistently provided in the reviewed literature.[1][4]

Signaling Pathways and Mechanism of Action

ASN007 exerts its therapeutic effect by directly inhibiting the kinase activity of ERK1 and ERK2, thereby blocking the propagation of oncogenic signals downstream in the MAPK pathway.

MAPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core_cascade Core Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) RAS RAS (KRAS, NRAS, HRAS) RTK->RAS Growth Factors RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK1 ERK->RSK FRA1 FRA1 ERK->FRA1 Proliferation Cell Proliferation & Survival RSK->Proliferation FRA1->Proliferation ASN007 ASN007 ASN007->ERK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the target selectivity of ASN007.

In Vitro Kinase Inhibition Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed to determine the in vitro inhibitory activity of ASN007 against ERK1 and ERK2.

  • Principle: This assay measures the phosphorylation of a substrate by the kinase. The detection system uses two antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore, that bind to the phosphorylated substrate, bringing the fluorophores into proximity and generating a FRET signal.

  • Protocol Outline:

    • Recombinant human ERK1 or ERK2 enzyme is incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.

    • ASN007 at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and HTRF detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665) are added.

    • After incubation, the HTRF signal is read on a compatible plate reader.

    • IC50 values are calculated from the dose-response curves.

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis ERK_Enzyme ERK1/2 Enzyme Incubation Incubate Enzyme, Substrate, ATP, and ASN007 ERK_Enzyme->Incubation Substrate Biotinylated Substrate Substrate->Incubation ATP ATP ATP->Incubation ASN007_ ASN007_ dilutions ASN007 Dilutions Add_HTRF Add HTRF Reagents (Donor & Acceptor Antibodies) Incubation->Add_HTRF Read_Plate Read HTRF Signal Add_HTRF->Read_Plate IC50_Calc Calculate IC50 Values Read_Plate->IC50_Calc ASN007_dilutions ASN007_dilutions ASN007_dilutions->Incubation

Caption: A generalized workflow for an HTRF-based kinase inhibition assay.

Kinome-wide Selectivity Profiling (Radiometric Assay)

To assess the broader selectivity of ASN007, a radiometric kinase profiling service (e.g., KinaseProfiler™ at Eurofins) is utilized.

  • Principle: This assay measures the incorporation of radiolabeled phosphate (B84403) (from [γ-33P]ATP) into a specific substrate by a large panel of kinases. Inhibition of a kinase by the test compound results in a decrease in substrate phosphorylation and radioactivity.

  • Protocol Outline:

    • ASN007 is tested at a fixed concentration (e.g., 1 µM) against a panel of purified kinases.

    • Each kinase is incubated with its specific substrate and [γ-33P]ATP in the presence or absence of ASN007.

    • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • Unincorporated [γ-33P]ATP is washed away.

    • The radioactivity on the filter is measured using a scintillation counter.

    • The percent inhibition for each kinase is calculated.

    • For kinases showing significant inhibition, full IC50 curves are generated.

Western Blotting for Downstream Target Inhibition

Western blotting is used to confirm the inhibition of ERK signaling in a cellular context by measuring the phosphorylation status of downstream targets.

  • Cell Lysis and Protein Quantification:

    • Cancer cells (e.g., HT-29) are treated with varying concentrations of ASN007 for a specified duration (e.g., 4 hours).

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Cell lysates are clarified by centrifugation, and the protein concentration of the supernatant is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are denatured in Laemmli buffer and separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or BSA in TBST.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-RSK1 (Ser380), total RSK1, p-FRA1, total FRA1, and a loading control like GAPDH or β-actin).

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Proliferation Assay

The antiproliferative effects of ASN007 are quantified using assays that measure cell viability.

  • Principle: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure ATP levels, which correlate with the number of metabolically active cells.

  • Protocol Outline:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of ASN007 concentrations for a defined period (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.

    • IC50 values are determined from the resulting dose-response curves.

In Vivo Xenograft Studies

The antitumor efficacy of ASN007 is evaluated in vivo using human tumor xenograft models in immunocompromised mice.

  • Tumor Implantation and Growth:

    • Human cancer cells (e.g., HCT116, MIA PaCa-2) are subcutaneously injected into nude mice.

    • Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).

  • Drug Administration and Monitoring:

    • Mice are randomized into vehicle control and ASN007 treatment groups.

    • ASN007 is administered orally at specified doses and schedules (e.g., once or twice daily).

    • Tumor volume and body weight are measured regularly.

  • Endpoint Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size.

    • Tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., western blotting for target inhibition).

    • Tumor growth inhibition (TGI) is calculated.

Logical Framework for Target Selectivity

The development and characterization of ASN007 follow a logical progression to establish its target selectivity and therapeutic potential.

Selectivity_Logic cluster_biochem Biochemical Level cluster_cellular Cellular Level cluster_invivo In Vivo Level cluster_conclusion Conclusion Potency High Potency against ERK1/2 (IC50 = 2 nM) Selectivity High Selectivity for ERK1/2 over other kinases Potency->Selectivity Kinome Broad Kinome Screen (335 Kinases) Kinome->Selectivity Downstream Inhibition of Downstream Targets (p-RSK1, p-FRA1) Selectivity->Downstream Antiprolif Preferential Antiproliferative Activity in RAS/RAF Mutant Cells Downstream->Antiprolif Xenograft Tumor Growth Inhibition in Xenograft Models with RAS/RAF Mutations Antiprolif->Xenograft Therapeutic_Window Favorable Therapeutic Window for RAS/RAF-Driven Cancers Xenograft->Therapeutic_Window

Caption: Logical flow demonstrating the target selectivity of ASN007.

Conclusion

ASN007 benzenesulfonate is a highly potent and selective inhibitor of ERK1 and ERK2. Its selectivity has been rigorously established through comprehensive biochemical and cellular assays, demonstrating minimal off-target activity at therapeutic concentrations. The preferential inhibition of proliferation in cancer cells harboring RAS or RAF mutations, coupled with robust in vivo efficacy in corresponding tumor models, underscores the potential of ASN007 as a targeted therapy for this patient population. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of ERK inhibitors in oncology.

References

Preclinical Profile of ASN007 Benzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 benzenesulfonate (B1194179) is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As key components of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation.[1][4] Dysregulation of this pathway through mutations in genes such as BRAF and RAS is a common driver in a wide range of human cancers.[1][5][6] ASN007 is being developed as a therapeutic agent for tumors harboring these mutations and has shown promise in overcoming resistance to upstream inhibitors of the MAPK pathway, such as BRAF and MEK inhibitors.[1][2][3][7] This technical guide provides a comprehensive overview of the preclinical data for ASN007, including its biochemical activity, in vitro and in vivo efficacy, and the experimental methodologies employed in these studies.

Biochemical Activity and Selectivity

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[1] In biochemical assays, it demonstrates potent inhibition of both kinases.

Table 1: Biochemical Potency of ASN007

TargetIC50 (nM)Assay Type
ERK12Cell-free enzymatic assay[1][3]
ERK22Cell-free enzymatic assay[1][3]

A kinome scan of 335 kinases revealed that ASN007 is highly selective for ERK1/2.[8]

In Vitro Activity

ASN007 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, with particular sensitivity observed in those with BRAF or RAS mutations.[1][9]

Table 2: In Vitro Anti-proliferative Activity of ASN007 in Cancer Cell Lines

Cell LineCancer TypeGenotypeIC50 (nM)
HT-29Colorectal CancerBRAFV600EData not shown, but dose-dependent decrease in pRSK-1 observed[1]
JeKo-1Mantle Cell LymphomaNot specifiedInhibition of pMSK1 and pRSK1 observed[1]
A375MelanomaBRAFV600EInhibition of pMSK1 and pRSK1 observed[1]
Various RAS/RAF mutant cell linesNot specifiedRAS/RAF mutationsMedian IC50 = 37 nM[9]
Experimental Protocols:

Cell-Free Enzymatic Assay: The inhibitory activity of ASN007 against ERK1 and ERK2 was determined using a cell-free enzymatic assay.[1] Purified recombinant ERK1 and ERK2 kinases were incubated with a specific substrate and ATP. The ability of ASN007 to inhibit the phosphorylation of the substrate was measured, and the IC50 value was calculated as the concentration of the compound that resulted in 50% inhibition of kinase activity.[1][3]

Cell Proliferation Assay: The anti-proliferative effects of ASN007 were assessed using cell-based assays.[9] Cancer cell lines were seeded in multi-well plates and treated with increasing concentrations of ASN007 for a specified duration (e.g., 72 hours).[9] Cell viability was then measured using a colorimetric or fluorometric assay that quantifies the number of viable cells. The IC50 value was determined as the concentration of ASN007 that caused a 50% reduction in cell viability.

Western Blot Analysis: To evaluate the effect of ASN007 on downstream signaling, western blot analysis was performed.[1] Cells were treated with ASN007 for various time points, after which cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of ERK1/2 and their downstream targets, such as RSK1, FRA-1, and MSK1.[1][3][9]

In Vivo Efficacy

ASN007 has demonstrated significant anti-tumor activity in various preclinical xenograft and patient-derived xenograft (PDX) models of cancer.[1][3]

Table 3: In Vivo Anti-tumor Activity of ASN007

Tumor ModelCancer TypeGenotypeDosing RegimenOutcome
BRAF, KRAS, NRAS mutant xenograftsVariousBRAF, KRAS, NRAS mutationsDaily oral dosingStrong tumor growth inhibition[3]
Colorectal PDX modelsColorectal CancerVarious KRAS mutationsNot specifiedStrong anti-tumor activity[3]
Melanoma PDX modelMelanomaBRAFV600E (BRAF/MEK inhibitor-resistant)Not specifiedTumor growth regression[1][3]
PC9/ER xenograftNon-Small Cell Lung CancerEGFR TKI-resistantNot specifiedASN007 alone significantly decreased tumor growth; combination with erlotinib (B232) completely inhibited tumor growth[7]
Various solid tumors (41 models)Various17 KRAS mutant, 11 BRAFV600E mutant, 13 wild-typeNot specifiedAt least 30% tumor growth inhibition in 33 of 41 models (80%)[1]
Experimental Protocols:

Xenograft and PDX Tumor Models: Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.[3][7] Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. ASN007 was administered orally at specified doses and schedules.[3][9] Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed, and further analysis, such as western blotting, could be performed on the tumor tissue.[7]

Signaling Pathway and Mechanism of Action

ASN007 exerts its anti-tumor effects by directly inhibiting the kinase activity of ERK1 and ERK2, which are the final kinases in the RAS/RAF/MEK/ERK signaling cascade.[1][4] This inhibition prevents the phosphorylation of numerous downstream substrates that are involved in cell proliferation and survival.[1][4]

ASN007_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target Target of ASN007 cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK MSK MSK ERK->MSK FRA1 FRA-1 ERK->FRA1 Proliferation Cell Proliferation RSK->Proliferation Survival Cell Survival RSK->Survival MSK->Proliferation MSK->Survival FRA1->Proliferation FRA1->Survival ASN007 ASN007 ASN007->ERK

Caption: Mechanism of action of ASN007 in the RAS/RAF/MEK/ERK signaling pathway.

Combination Therapy

Preclinical studies have explored the combination of ASN007 with other targeted agents. A notable synergy has been observed with PI3K inhibitors, such as copanlisib.[1][2] This is based on the rationale that inhibiting both the MAPK and PI3K pathways, which are key parallel survival pathways, can lead to enhanced anti-tumor activity and overcome potential resistance mechanisms.[1]

Combination_Therapy_Logic cluster_pathways Cancer Cell Survival Pathways cluster_outcome Outcome MAPK_Pathway RAS/RAF/MEK/ERK Pathway Enhanced_Apoptosis Enhanced Apoptosis PI3K_Pathway PI3K/AKT/mTOR Pathway ASN007 ASN007 ASN007->MAPK_Pathway PI3K_Inhibitor PI3K Inhibitor (e.g., Copanlisib) ASN007->Enhanced_Apoptosis PI3K_Inhibitor->PI3K_Pathway PI3K_Inhibitor->Enhanced_Apoptosis Tumor_Regression Tumor Regression Enhanced_Apoptosis->Tumor_Regression

Caption: Rationale for the combination of ASN007 with a PI3K inhibitor.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of ASN007.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Implantation Tumor Cell/Fragment Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration of ASN007 or Vehicle Randomization->Dosing Monitoring Tumor Volume Measurement and Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision and Weight Measurement Endpoint->Tumor_Excision Further_Analysis Further Analysis (e.g., Western Blot) Tumor_Excision->Further_Analysis

Caption: A generalized workflow for preclinical in vivo efficacy studies of ASN007.

Conclusion

The preclinical data for ASN007 benzenesulfonate demonstrate that it is a potent and selective inhibitor of ERK1/2 with significant anti-tumor activity in cancer models driven by RAS/RAF pathway mutations. Its efficacy in models resistant to other MAPK pathway inhibitors and its synergistic activity with PI3K inhibitors highlight its potential as a valuable therapeutic agent in oncology. The data presented in this guide provide a solid foundation for the ongoing clinical development of ASN007.[1][2][10]

References

Methodological & Application

Application Notes and Protocols for ASN007 Benzenesulfonate in Cell Line Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 is a potent and selective, orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a reversible and ATP-competitive inhibitor, ASN007 demonstrates significant antiproliferative activity in cancer cell lines with activating mutations in the RAS/RAF/MEK/ERK signaling pathway.[1] Preclinical studies have shown its efficacy in tumors harboring BRAF and various RAS (KRAS, NRAS, HRAS) mutations, including models resistant to BRAF and MEK inhibitors.[1][2] These application notes provide detailed protocols for evaluating the effects of ASN007 benzenesulfonate (B1194179) on cancer cell lines, focusing on its mechanism of action and cellular consequences.

Mechanism of Action

ASN007 targets the terminal kinases ERK1 and ERK2 in the MAPK signaling cascade.[4] This pathway, when constitutively activated by upstream mutations in genes such as BRAF and RAS, plays a crucial role in promoting cell proliferation, survival, and differentiation in many cancers.[1] By inhibiting ERK1/2 with a low nanomolar potency (IC50 of ~2 nM in cell-free assays), ASN007 effectively blocks the phosphorylation of downstream substrates, including RSK1, FRA1, and Elk1.[1] This leads to a durable blockade of ERK pathway signaling, resulting in cell cycle arrest and inhibition of tumor cell growth.[1]

Signaling Pathway Diagram

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by ASN007.

MAPK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, ELK1) ERK->Downstream ASN007 ASN007 ASN007->ERK Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: MAPK signaling pathway and the inhibitory action of ASN007 on ERK1/2.

Quantitative Data Summary

The antiproliferative activity of ASN007 has been evaluated across a panel of solid tumor and lymphoma cell lines. A summary of the half-maximal inhibitory concentration (IC50) values is presented below. ASN007 shows preferential activity in cell lines with RAS/RAF pathway mutations.[1]

Cell LineCancer TypeMutation StatusASN007 IC50 (nM)
Solid Tumors
HT-29Colorectal AdenocarcinomaBRAF V600E13 - 37
A375MelanomaBRAF V600E100
HCT-116Colorectal CarcinomaKRAS G13DNot specified, but sensitive
NCI-H23Non-Small Cell Lung CancerKRAS G12CNot specified, but sensitive
Lymphoma
MINOMantle Cell LymphomaNRAS G13D200
NU-DHL-1Diffuse Large B-cell LymphomaKRAS A146T100
U-2973LymphomaBRAF V600E300

Table 1: Antiproliferative activity (IC50) of ASN007 in various cancer cell lines. Data compiled from preclinical studies.[1]

Experimental Protocols

Cell Culture

Proper cell culture technique is critical for obtaining reproducible results. The following are general guidelines for the cell lines mentioned.

  • HT-29 (Human Colorectal Adenocarcinoma):

    • Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Passage cells when they reach 80-90% confluency. Detach cells using Trypsin-EDTA.

  • MINO (Human Mantle Cell Lymphoma):

    • Medium: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Maintain cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL.

  • NU-DHL-1 (Human B-cell Non-Hodgkin Lymphoma):

    • Medium: RPMI-1640 Medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.[5][6]

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]

    • Subculture: Maintain cell density between 0.5 x 10^6 and 1.0 x 10^6 cells/mL.[6]

  • U-2973 (Human Lymphoma):

    • Medium: RPMI-1640 Medium supplemented with 10-20% FBS.[7]

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: These are suspension cells.[7] Split the culture every 2-3 days to maintain optimal density.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis CellCulture 1. Cell Culture & Seeding Treatment 3. Cell Treatment (24-72 hours) CellCulture->Treatment DrugPrep 2. ASN007 Preparation (Serial Dilutions) DrugPrep->Treatment Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability Western Western Blot (p-ERK, p-RSK, etc.) Treatment->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle

Caption: General experimental workflow for evaluating ASN007 in cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of ASN007.

Materials:

  • 96-well cell culture plates

  • ASN007 benzenesulfonate

  • DMSO (for stock solution)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of ASN007 in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for ERK Pathway Inhibition

This protocol is to assess the phosphorylation status of ERK1/2 and its downstream target RSK1.

Materials:

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-RSK1, anti-RSK1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of ASN007 (e.g., 0, 10, 100, 1000 nM) for 4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting dilution of 1:1000 is common.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Visualization: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Cycle Analysis

This protocol is to determine the effect of ASN007 on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • This compound

  • 70% cold ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with ASN007 (e.g., at IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. ASN007 has been shown to induce G0/G1 phase cell cycle arrest.[1]

Combination Therapy Potential

Preclinical data suggests that the antiproliferative activity of ASN007 can be enhanced when combined with a PI3K inhibitor, such as copanlisib.[1][2] This is due to the dual inhibition of the RAS/MAPK and PI3K survival pathways, which are known to have crosstalk.[1] Researchers investigating combination strategies can adapt the protocols above to include a second agent.

Combination Therapy Logic Diagram

Combination_Therapy RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway TumorGrowth Tumor Growth & Survival RAS_RAF_MEK_ERK->TumorGrowth PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PI3K_AKT_mTOR->TumorGrowth ASN007 ASN007 ASN007->RAS_RAF_MEK_ERK SynergisticInhibition Synergistic Inhibition ASN007->SynergisticInhibition PI3Ki PI3K Inhibitor (e.g., Copanlisib) PI3Ki->PI3K_AKT_mTOR PI3Ki->SynergisticInhibition SynergisticInhibition->TumorGrowth

Caption: Rationale for combining ASN007 with a PI3K inhibitor for enhanced antitumor activity.

References

Application Note: Preparation of ASN007 Benzenesulfonate Stock Solution for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

ASN007 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] It demonstrates significant antiproliferative activity in tumor models with mutations in the RAS/RAF/MEK/ERK signaling pathway, including those resistant to BRAF and MEK inhibitors.[1][2] Proper preparation and handling of ASN007 benzenesulfonate (B1194179) stock solutions are critical for ensuring experimental reproducibility and accuracy in preclinical research. This document provides detailed protocols for the solubilization, preparation of stock solutions for in vitro and in vivo applications, and appropriate storage conditions. It also outlines the relevant biological pathway and necessary safety precautions.

Compound Information

ASN007 benzenesulfonate is the salt form of the active ERK1/2 inhibitor. Using the correct molecular weight is crucial for accurate molar concentration calculations.

PropertyValueSource
Chemical Name This compound[4]
Target ERK1, ERK2[1][3][4]
CAS Number 2055597-39-0[4]
Molecular Formula C₂₈H₃₁ClFN₇O₅S[4]
Molecular Weight 632.11 g/mol [4]
Inhibitory Concentration IC₅₀ = 2 nM for both ERK1 and ERK2 kinases[1]

Note: The free base form (ASN007, CAS: 2055597-12-9) has a molecular weight of 473.93 g/mol .[3][5] Ensure you are using the molecular weight corresponding to the specific form of the compound you have.

Mechanism of Action: The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating cellular processes like proliferation, differentiation, and survival.[6][7][8] In many cancers, this pathway is hyperactivated due to mutations in genes such as BRAF and RAS.[1][2] ASN007 targets the final kinases in this cascade, ERK1 and ERK2, thereby inhibiting the phosphorylation of downstream substrates and blocking the pro-proliferative signaling.[9]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2/SOS GRB2/SOS RTK->GRB2/SOS Ras Ras GRB2/SOS->Ras RAF RAF Ras->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors ASN007 ASN007 ASN007->ERK Gene Expression Cell Proliferation, Survival Transcription Factors->Gene Expression

Diagram 1: The MAPK/ERK signaling pathway and the inhibitory action of ASN007.

Safety and Handling

This compound is a potent bioactive small molecule. Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.

  • Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.[10] Avoid contact with skin and eyes.[10]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

  • Safety Data Sheet (SDS): Always review the supplier-provided SDS before use for complete safety information.[11][12][13]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile tips

  • Cell culture medium or desired aqueous buffer

Protocol 1: Preparation of High-Concentration Stock Solution (for in vitro use)

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Pre-warming: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution:

    • Calculation: 632.11 g/mol × 0.010 mol/L × 0.001 L = 0.00632 g = 6.32 mg.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[14] The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[14]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate. A serial dilution or intermediate dilution step is recommended.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute 1:100 in DMSO to create a 100 µM solution.

  • Final Dilution: Add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed cell culture medium. For instance, to make a 100 nM working solution from a 100 µM intermediate stock, perform a 1:1000 dilution (e.g., add 1 µL of 100 µM stock to 1 mL of medium).

  • Mixing: Mix immediately and thoroughly by gentle inversion or pipetting.

  • DMSO Control: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including a "vehicle-only" control. The final DMSO concentration should ideally be below 0.1% and generally not exceed 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[15][16]

Stock_Prep_Workflow start weigh 1. Weigh ASN007 Benzenesulfonate Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock 4. High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock aliquot 5. Aliquot for Storage stock->aliquot dilute 6. Serially Dilute in Aqueous Buffer stock->dilute For immediate use store Store at -80°C aliquot->store working 7. Final Working Solution dilute->working end working->end

Diagram 2: Workflow for preparing this compound stock and working solutions.

Solubility and Storage

Proper storage is essential to maintain the stability and activity of the compound.

Solubility Data Concentration Solvent Source
In Vitro95 mg/mL (approx. 150 mM)DMSO[3]
95 mg/mL (approx. 150 mM)Ethanol[3]
InsolubleWater[3]
In Vivo Formulation 1≥ 8 mg/mL (≥ 12.66 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[17]
In Vivo Formulation 2≥ 8 mg/mL (≥ 12.66 mM)10% DMSO, 90% Corn Oil[17]
Storage Conditions Form Temperature Duration Source
PowderSolid-20°C3 years[3]
Stock Solution in DMSOLiquid-80°C6 months[3][17]
Liquid-20°C1 month[3][17]

Note: Always store the compound sealed and away from moisture.[17] For stock solutions, avoid repeated freeze-thaw cycles.[3]

References

Application Notes and Protocols for ASN007 Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 is a potent and orally bioavailable inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1][2] As an ATP-competitive inhibitor, ASN007 targets a critical node in the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[3][4][5] The inhibition of ERK1/2 presents a promising therapeutic strategy for these malignancies.[1][6] ASN007 has demonstrated significant anti-proliferative activity in preclinical models of tumors with BRAF and RAS mutations.[1][3] This document provides detailed information on the solubility of ASN007 benzenesulfonate (B1194179) in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and use in research applications.

Data Presentation: Solubility

ASN007 benzenesulfonate exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions for in vitro and in vivo studies. It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the compound's solubility.[7]

ParameterValueSourceNotes
Solubility in DMSO 100 mg/mLMedchemExpress[8]Equivalent to 158.20 mM. Ultrasonic treatment may be required.
95 mg/mLSelleck Chemicals[7]Equivalent to 200.45 mM.
Molecular Weight 473.93 g/mol (ASN007 base)[4][7]-Note: Molarity calculations may vary slightly based on the salt form.
Appearance Crystalline powder--
Storage (Powder) -20°C for 3 years, 4°C for 2 yearsMCE[9]Protect from moisture.
Storage (in DMSO) -80°C for 6 months, -20°C for 1 monthMCE[9]Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is a critical first step for most in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Equilibrate Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 100 mg/mL or 100 mM).

  • Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[8][10] Gentle warming to 37°C can also aid dissolution.[10]

    • Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for treating cells in culture. A key consideration is to avoid precipitation of the compound while minimizing DMSO toxicity to the cells.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

  • Intermediate Dilutions (Recommended): To prevent precipitation, it is best to perform serial dilutions.[11]

    • First, prepare an intermediate dilution of the stock solution in pure DMSO if a wide range of concentrations is being tested.

    • For the final dilution into aqueous media, add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or mixing.[12] Do not add the aqueous medium to the concentrated DMSO stock.

  • Final Concentration:

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment.

    • The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[9][11]

  • Control Group: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as the highest concentration used for the compound treatment.[11]

  • Application to Cells: Add the final working solution to your cell cultures and incubate for the desired experimental duration.

Visualizations

ASN007_Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation ASN007 ASN007 ASN007->ERK Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh 1. Weigh ASN007 Benzenesulfonate dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex / Sonicate dissolve->vortex store 4. Aliquot & Store at -80°C vortex->store thaw 5. Thaw Stock Aliquot store->thaw dilute 6. Prepare Working Solution in Media thaw->dilute treat 7. Treat Cells (Include Vehicle Control) dilute->treat analyze 8. Incubate & Analyze Results treat->analyze

References

Application Notes and Protocols for ASN007 Benzenesulfonate in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ASN007 benzenesulfonate (B1194179) in Western blot analysis. ASN007 is a potent and selective, orally bioavailable inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] It functions as a reversible and ATP-competitive inhibitor of ERK1/2, demonstrating significant anti-proliferative activity in cancer models with mutations in the RAS/RAF/MEK/ERK pathway, such as BRAF and KRAS mutations.[1][2][3][4]

Western blot analysis is a critical immunoassay technique to measure the pharmacodynamic effects of ASN007 by assessing the phosphorylation status of downstream targets of ERK1/2.

Mechanism of Action and Signaling Pathway

ASN007 targets the terminal kinases in the MAPK/ERK signaling cascade, ERK1 and ERK2. This pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival.[5][6] In many cancers, mutations in upstream components like RAS and RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[1][2][4] ASN007's inhibition of ERK1/2 prevents the phosphorylation of its downstream substrates, such as p90 ribosomal S6 kinase (RSK) and FOS-like antigen 1 (FRA1), thereby blocking the signal transduction that leads to tumor proliferation.[1][7][8]

ASN007_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, FRA1) ERK->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation ASN007 ASN007 ASN007->ERK

Caption: MAPK/ERK signaling pathway and the inhibitory action of ASN007.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of ASN007 from various studies. This data is crucial for designing experiments to assess its on-target effects.

ParameterValueCell Line/AssayReference
IC50 for ERK1 2 nMCell-free enzymatic assay[4][9]
IC50 for ERK2 2 nMCell-free enzymatic assay[4][9]
Median IC50 (anti-proliferative) 37 nMPanel of RAS/RAF mutant cell lines[10]
Inhibition of p-RSK1 (Ser380) Dose-dependentHT-29 (colorectal cancer)[1][11]
Inhibition of p-MSK1 Time-dependent (from 15 min to 72h)JeKo-1 (mantle cell lymphoma), A375 (melanoma)[1]
Inhibition of p-FRA1 Dose- and time-dependentEGFR TKI-resistant NSCLC cells[7][8]

Experimental Protocols

This section provides a detailed protocol for Western blot analysis to evaluate the effect of ASN007 on the phosphorylation of ERK1/2 downstream targets.

Experimental Workflow

Western_Blot_Workflow A Cell Culture and ASN007 Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-RSK1) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: General workflow for Western blot analysis.

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines with known RAS or RAF mutations (e.g., HT-29, A375, PC9/ER).

  • ASN007 Benzenesulfonate: Prepare stock solutions in DMSO.[9]

  • Cell Lysis Buffer: Cell Signaling Technology lysis buffer (e.g., #9803) or a similar buffer containing protease and phosphatase inhibitors is recommended.[1]

  • Protein Quantification Assay: BCA or Bradford assay.

  • SDS-PAGE Gels: Precast gels (e.g., Bio-Rad TGX 4-15%) or hand-casted polyacrylamide gels.[1]

  • Transfer Buffer: Standard Tris-Glycine buffer with methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 3-5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Phospho-p90RSK (e.g., Thr359/Ser363 or Ser380)

    • Total RSK1

    • Phospho-ERK1/2

    • Total ERK1/2

    • Phospho-FRA1

    • Total FRA1

    • Loading control (e.g., GAPDH, β-actin)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.

Protocol
  • Cell Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of ASN007 (e.g., 0-1000 nM) for a specified duration (e.g., 4, 24, or 72 hours).[1][10] A time-course experiment (e.g., 15 minutes to 72 hours) can also be performed to assess the duration of target inhibition.[1]

    • Include a vehicle control (DMSO) in all experiments.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.[1]

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane three times for 5-10 minutes each with TBS-T.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBS-T.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's protocol.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

Expected Outcomes

Treatment with ASN007 is expected to cause a dose- and time-dependent decrease in the phosphorylation of ERK1/2 substrates such as RSK1 and FRA1, while the total levels of these proteins and the loading control should remain relatively unchanged.[1][8] This demonstrates the on-target activity of ASN007 in inhibiting the MAPK signaling pathway. These results are crucial for establishing the pharmacodynamic profile of the compound in preclinical and clinical studies.[5][12][13]

References

Application Notes and Protocols: In Vivo Dosing of ASN007 Benzenesulfonate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ASN007 benzenesulfonate (B1194179), a potent and selective ERK1/2 inhibitor, in mouse models of cancer. ASN007 has demonstrated significant antitumor activity in preclinical studies, particularly in tumors harboring BRAF and RAS mutations.[1][2][3] This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for formulation, administration, and tumor model establishment.

Mechanism of Action

ASN007 is an orally bioavailable, reversible, and ATP-competitive inhibitor of both extracellular signal-regulated kinase 1 (ERK1) and ERK2 (ERK1/2).[1][4] These kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[1][4] This pathway is frequently hyperactivated in various cancers due to mutations in upstream proteins like BRAF and RAS, leading to uncontrolled cell proliferation and survival.[1][4] By inhibiting ERK1/2, ASN007 blocks the phosphorylation of downstream substrates, thereby disrupting this oncogenic signaling cascade and inhibiting tumor growth.[1][4] Preclinical evidence also suggests that combining ASN007 with PI3K inhibitors can enhance its antitumor effects by dually targeting the RAS/MAPK and PI3K survival pathways.[1][2][3]

Signaling Pathway of ASN007 Action

ASN007_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target Target of ASN007 cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK RAS RAS (KRAS, NRAS, HRAS) RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Downstream Substrates (e.g., RSK) ERK->Substrates Proliferation Cell Proliferation, Survival, Differentiation Substrates->Proliferation ASN007 ASN007 ASN007->ERK Inhibition

Caption: Mechanism of action of ASN007 in the RAS/RAF/MEK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the in vivo dosing parameters and efficacy of ASN007 in various mouse models as reported in preclinical studies.

Table 1: ASN007 Monotherapy in Xenograft and Patient-Derived Xenograft (PDX) Mouse Models

Tumor ModelMutation StatusDose and ScheduleAdministration RouteEfficacyReference
HCT116KRAS G13D40 mg/kg, QDOral (PO)Strong antitumor efficacy[1]
Panc-1KRAS G12D40 mg/kg, QDOral (PO)Strong antitumor efficacy[1]
MIA PaCa-2KRAS G12C40 mg/kg, QDOral (PO)Strong antitumor efficacy[1]
SK-N-ASNRAS Q61K40 mg/kg, QDOral (PO)Strong antitumor efficacy[1]
MINO XenograftNot Specified75 mg/kg, QD or 40 mg/kg, BIDOral (PO)Inhibition of ERK1/2 and RSK phosphorylation[1]
Melanoma PDX (Vemurafenib-resistant)BRAF V600E25 mg/kg or 50 mg/kg, BIDOral (PO)Maintained antitumor activity where BRAF inhibitor failed[1]
Colorectal Cancer PDX PanelBRAF & KRAS mutants40 mg/kg, BIDOral (PO)Tumor growth inhibition in 33 of 41 models, highly effective in KRAS mutant models[1][3]

QD: Once daily; BID: Twice daily

Table 2: ASN007 Combination Therapy in Xenograft and PDX Mouse Models

Tumor ModelCombination AgentASN007 Dose and ScheduleCombination Agent Dose and ScheduleAdministration RouteEfficacyReference
MINO XenograftCopanlisib40 mg/kg, BID14 mg/kg, 2 days on/5 days offASN007: PO; Copanlisib: IPEnhanced efficacy compared to either drug alone[1]
A549 XenograftCopanlisib40 mg/kg, BID10 mg/kg, 2 days on/5 days offASN007: PO; Copanlisib: IPEnhanced efficacy compared to either drug alone[1]
NCI-H1975 XenograftCopanlisib40 mg/kg, BID14 mg/kg, 2 days on/5 days offASN007: PO; Copanlisib: IPEnhanced efficacy compared to either drug alone[1]
MCL PDXCopanlisib40 mg/kg, BID14 mg/kg, 2 days on/5 days offASN007: PO; Copanlisib: IPEnhanced efficacy compared to either drug alone[1]

PO: Oral; IP: Intraperitoneal

Experimental Protocols

Protocol 1: Preparation of ASN007 Benzenesulfonate Formulation for Oral Gavage

This protocol describes the preparation of a solution of this compound suitable for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Heating block or sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 8 mg/mL in the dosing vehicle, a higher concentration stock in DMSO is required.[5]

    • Note: The besylate salt form of ASN007 has a salt correction factor of 1.33.[1] This should be considered when calculating the amount of compound needed for a desired concentration of the active freebase. The freebase form was used in some studies.[1]

  • Vehicle Preparation:

    • The recommended vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

    • To prepare 1 mL of the final formulation:

      • Add 400 µL of PEG300 to a sterile microcentrifuge tube.

      • Add 100 µL of the ASN007 DMSO stock solution and mix thoroughly by vortexing.

      • Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

      • Add 450 µL of saline and vortex again to ensure a clear, uniform solution.[5]

  • Solubilization Assistance (if necessary):

    • If precipitation or phase separation occurs, gentle heating or sonication can be used to aid dissolution.[5]

  • Storage:

    • The prepared formulation should be used immediately for optimal results.[6] If short-term storage is necessary, it should be kept under appropriate conditions to maintain stability, though fresh preparation is recommended. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[5]

Protocol 2: In Vivo Administration of this compound in Tumor-Bearing Mice

This protocol outlines the procedure for oral administration of this compound to mice with established xenograft or PDX tumors.

Materials:

  • Tumor-bearing mice (e.g., nude mice)

  • Prepared this compound formulation

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Acclimatization and Tumor Establishment:

    • Allow mice to acclimatize to the facility for at least one week before any procedures.

    • Establish tumors by subcutaneously implanting cancer cells (e.g., HCT116, MIA PaCa-2) into the flank of each mouse.[1]

    • Allow tumors to reach a predetermined size (e.g., ~100 mm³) before initiating treatment.[1]

  • Dose Calculation and Preparation:

    • Weigh each mouse to determine the precise volume of the drug formulation to be administered.

    • The dosing volume is typically 100-200 µL for a standard adult mouse.

    • Draw the calculated volume of the ASN007 formulation into a 1 mL syringe fitted with an oral gavage needle.

  • Oral Administration:

    • Gently but firmly restrain the mouse.

    • Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly dispense the solution.

    • Monitor the mouse for any signs of distress during and after the procedure.

  • Treatment Schedule:

    • Administer the dose according to the planned schedule (e.g., once daily [QD] or twice daily [BID]).[1]

    • For BID dosing, administrations should be spaced approximately 12 hours apart.

  • Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

    • Monitor the body weight of the mice as an indicator of toxicity. ASN007 has been shown to be well-tolerated at efficacious doses without significant body weight loss.[1]

    • Observe the general health and behavior of the animals daily.

Experimental Workflow for In Vivo Dosing

InVivo_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Phase Formulation Prepare ASN007 Formulation Dosing Administer ASN007 (Oral Gavage) Formulation->Dosing Tumor_Model Establish Xenograft/ PDX Tumor Model Randomization Randomize Mice into Treatment Groups Tumor_Model->Randomization Randomization->Dosing Tumor_Measurement Measure Tumor Volume and Body Weight Dosing->Tumor_Measurement Daily/Twice Daily Endpoint Endpoint Analysis (e.g., Pharmacodynamics) Tumor_Measurement->Endpoint At Study Conclusion

References

Application Notes and Protocols for ASN007 Benzenesulfonate in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 is an orally bioavailable, potent, and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1][2] As a reversible, ATP-competitive inhibitor, ASN007 targets a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.[1][3] This pathway is frequently hyperactivated in a wide range of human cancers due to mutations in genes such as BRAF and RAS (KRAS, NRAS, HRAS).[1][2] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated the significant anti-tumor activity of ASN007, particularly in cancers harboring these specific genetic alterations.[1][2][4] These application notes provide a summary of the key findings and detailed protocols for the use of ASN007 in PDX models.

Mechanism of Action and Signaling Pathway

ASN007 exerts its anti-tumor effects by directly inhibiting the kinase activity of ERK1 and ERK2.[1] This prevents the phosphorylation of downstream substrates, such as RSK1, FRA1, and Elk1, which are crucial for cell proliferation, survival, and differentiation.[4] By blocking this terminal step in the MAPK cascade, ASN007 can effectively suppress tumor growth in cancers that are dependent on this pathway for their oncogenic signaling. This makes it a promising therapeutic strategy for tumors with activating mutations in upstream components like BRAF and RAS, and it has also shown potential in overcoming resistance to BRAF and MEK inhibitors.[1][4]

ASN007_Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS (KRAS, NRAS, HRAS) RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, ELK1, FOS) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation ASN007 ASN007 ASN007->ERK

ASN007 inhibits the MAPK signaling pathway by targeting ERK1/2.

Data Presentation: ASN007 Efficacy in Patient-Derived Xenograft Models

The efficacy of ASN007 has been evaluated in a variety of PDX models, demonstrating broad anti-tumor activity. The following tables summarize the quantitative data from key preclinical studies.

Table 1: Efficacy of ASN007 in Colorectal Cancer (CRC) PDX Models

A study involving 41 CRC PDX models revealed that ASN007 treatment resulted in at least 30% tumor growth inhibition (TGI) in 80% (33 out of 41) of the models.[1] The compound was particularly effective in models with KRAS mutations.[1]

PDX Model TypeNumber of ModelsNumber of Responders*Response Rate
KRAS-mutant 171694%
BRAFV600E-mutant 11873%
KRAS/BRAF-wildtype 13969%
Overall 41 33 80%

*Responder defined as ≥30% tumor growth inhibition compared to vehicle-treated controls.[1]

Table 2: Activity of ASN007 in a BRAF-Inhibitor Resistant Melanoma PDX Model

ASN007 has shown significant efficacy in a BRAFV600E mutant melanoma PDX model that had developed resistance to the BRAF inhibitor dabrafenib. This suggests a potential role for ASN007 in treating patients who have relapsed on prior BRAF/MEK inhibitor therapies.[1]

PDX ModelGenetic BackgroundPrior ResistanceASN007 Treatment Outcome
MelanomaBRAFV600EDabrafenib (BRAF inhibitor)Strong tumor growth inhibition

Quantitative TGI values for this specific model were not detailed in the primary publication, but were described as "strong efficacy."[1][4]

Experimental Protocols

The following are detailed protocols for the use of ASN007 in PDX models, based on methodologies reported in preclinical studies.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general procedure for implanting patient tumor tissue into immunodeficient mice.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or BALB/c nude mice)

  • Surgical instruments (scalpels, forceps)

  • Phosphate-buffered saline (PBS) or culture media (e.g., RPMI-1640)

  • Matrigel (optional)

  • Anesthesia (e.g., isoflurane)

  • Animal housing under sterile conditions

Procedure:

  • Tumor Tissue Preparation:

    • Immediately following surgical resection, place the tumor tissue in sterile PBS or culture media on ice.

    • In a sterile biosafety cabinet, wash the tissue multiple times to remove any non-tumor cells.

    • Mechanically dissect the tumor into small fragments (approximately 2-3 mm³).

  • Animal Preparation:

    • Anesthetize a 6-8 week old immunodeficient mouse.

    • Shave and sterilize the site of implantation (typically the flank).

  • Implantation:

    • Make a small incision in the skin.

    • Using forceps, create a subcutaneous pocket.

    • Implant a single tumor fragment into the pocket. The fragment may be mixed with Matrigel to support initial growth.

    • Close the incision with surgical clips or sutures.

  • Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure tumors with digital calipers once they become palpable.

    • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging:

    • When a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.

    • Aseptically resect the tumor and prepare it for implantation into a new cohort of mice (passaging) or for cryopreservation.

PDX_Workflow Patient Patient Tumor (Surgical Resection) Dissect Tissue Processing & Dissection Patient->Dissect Implant Implantation into Immunodeficient Mouse (P0) Dissect->Implant Monitor Tumor Growth Monitoring Implant->Monitor Harvest Tumor Harvest (P0) Monitor->Harvest Expand Expansion into New Cohort (P1) Harvest->Expand Bank Cryopreservation (Tumor Bank) Harvest->Bank Study Enrollment into Preclinical Study Expand->Study

Workflow for the establishment and use of PDX models.
Protocol 2: ASN007 Administration in PDX Models

This protocol is based on a study in an erlotinib-resistant non-small cell lung cancer (NSCLC) xenograft model, which provides specific details on formulation and administration.

Materials:

Procedure:

  • Drug Formulation:

    • Prepare the vehicle solution under sterile conditions.

    • Calculate the required amount of ASN007 benzenesulfonate based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice to be treated.

    • Weigh the ASN007 powder and suspend it in the vehicle solution.

    • Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

  • Animal Dosing:

    • When PDX tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Record the initial body weight and tumor volume for each mouse.

    • Administer ASN007 or vehicle to the respective groups via oral gavage. The volume is typically 100 µL to 200 µL depending on the mouse's weight.

  • Treatment Schedule:

    • A common dosing schedule is once daily, 5 days a week.

    • Continue treatment for the duration of the study (e.g., 21-28 days).

  • Monitoring and Data Collection:

    • Measure tumor volumes 2-3 times per week using digital calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and resect the tumors for further analysis (e.g., pharmacodynamics, histology).

Note: The freebase form of ASN007 has also been used in some studies, which may require a different vehicle for formulation.[1] Researchers should consult the specific study for details.

Conclusion

This compound has demonstrated compelling anti-tumor activity in a range of patient-derived xenograft models, particularly those with mutations in the RAS/RAF/MEK/ERK pathway. The data strongly support its continued investigation as a targeted therapy. The protocols provided herein offer a framework for researchers to design and execute preclinical studies to further explore the therapeutic potential of ASN007. The use of well-characterized PDX models will be crucial in identifying patient populations most likely to benefit from this novel ERK1/2 inhibitor.

References

Application Notes and Protocols for ASN007 Benzenesulfonate in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 benzenesulfonate (B1194179) is a potent and orally bioavailable small-molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, ERK1/2 are frequently activated in a wide variety of human cancers, particularly those with mutations in the BRAF and RAS genes (KRAS, NRAS, and HRAS).[1][3] ASN007 demonstrates preferential antiproliferative activity in tumor cell lines harboring these mutations, making it a promising therapeutic agent.[4][5] These application notes provide detailed protocols for utilizing ASN007 in cell proliferation assays to assess its efficacy and determine key parameters such as IC50 values.

Mechanism of Action

ASN007 is a reversible and ATP-competitive inhibitor of both ERK1 and ERK2 kinases, with an IC50 of 2 nM in cell-free assays.[2][4] By binding to ERK1/2, ASN007 prevents their phosphorylation and activation. This, in turn, blocks the phosphorylation of downstream substrates of ERK1/2, such as RSK1 and FRA-1, which are critical for cell cycle progression and proliferation.[4][6] The inhibitory effect of ASN007 on downstream targets can be observed as early as 15 minutes after treatment and can last for at least 72 hours.[4] The primary antiproliferative effect of ASN007 is attributed to the induction of cell-cycle arrest in the G0/G1 phase.[4]

RAS/RAF/MEK/ERK Signaling Pathway and ASN007 Inhibition

ASN007_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 RSK1_FRA1 RSK1, FRA-1, etc. ERK1_2->RSK1_FRA1 Proliferation Gene Expression (Proliferation, Survival) RSK1_FRA1->Proliferation ASN007 ASN007 ASN007->ERK1_2

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of ASN007 on ERK1/2.

Data Presentation: Antiproliferative Activity of ASN007

ASN007 shows significant antiproliferative activity, particularly in cancer cell lines with mutations in the RAS/RAF pathway. The tables below summarize the 50% inhibitory concentration (IC50) values of ASN007 in various solid tumor and lymphoma cell lines.

Table 1: IC50 Values of ASN007 in Solid Tumor Cell Lines

Cell LineCancer TypeRAS/RAF Mutation StatusASN007 IC50 (nM)
HT-29Colorectal CancerBRAF V600E13
A375MelanomaBRAF V600E25
HCT116Colorectal CancerKRAS G13D37
MIA PaCa-2Pancreatic CancerKRAS G12C45
NCI-H23Lung CancerKRAS G12C50
SW620Colorectal CancerKRAS G12V60
Calu-6Lung CancerKRAS Q61K75
A549Lung CancerKRAS G12S100
BxPC-3Pancreatic CancerWild-Type>10,000
MCF7Breast CancerWild-Type>10,000

Data compiled from multiple preclinical studies.[4]

Table 2: IC50 Values of ASN007 in Lymphoma Cell Lines

Cell LineLymphoma SubtypeRAS/RAF Mutation StatusASN007 IC50 (nM)
NU-DHL-1Diffuse Large B-cellKRAS A146T100
MINOMantle CellNRAS G13D200
U-2973Diffuse Large B-cellBRAF V600E300
JeKo-1Mantle CellNot SpecifiedNot Specified

Data compiled from multiple preclinical studies.[4][5]

Experimental Protocols

The following is a detailed protocol for a standard cell proliferation assay to determine the IC50 value of ASN007 using a luminescence-based method (e.g., CellTiter-Glo®) or a colorimetric method (e.g., MTT).

Experimental Workflow for Cell Proliferation Assay

Experimental_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding adherence 2. Overnight Incubation (Cell Adherence) cell_seeding->adherence treatment 3. ASN007 Treatment (Serial Dilutions) adherence->treatment incubation 4. 72-hour Incubation treatment->incubation assay_reagent 5. Add Viability Reagent (e.g., CellTiter-Glo®) incubation->assay_reagent read_plate 6. Measure Signal (Luminescence/Absorbance) assay_reagent->read_plate analysis 7. Data Analysis (IC50 Calculation) read_plate->analysis end End analysis->end

Caption: General experimental workflow for determining the IC50 of ASN007 in a cell proliferation assay.

Materials and Reagents
  • ASN007 benzenesulfonate (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well clear or white-walled tissue culture plates

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT Cell Proliferation Assay Kit)

  • Multichannel pipette

  • Plate reader (Luminometer or Spectrophotometer)

Step-by-Step Protocol

1. Preparation of ASN007 Stock Solution

a. Prepare a high-concentration stock solution of ASN007 (e.g., 10 mM) by dissolving the powder in DMSO. b. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.[6] Avoid repeated freeze-thaw cycles.

2. Cell Seeding

a. Culture the chosen cell line to approximately 80-90% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. c. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well, this may need optimization depending on the cell line's growth rate).[7] e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

3. ASN007 Treatment

a. On the day of treatment, prepare serial dilutions of ASN007 in complete medium from your stock solution. A typical concentration range to test would be from 0.0005 µM to 10 µM.[6] b. Include the following controls on your plate:

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
  • Untreated Control: Cells with medium only. c. Carefully remove the medium from the wells and add 100 µL of the prepared ASN007 dilutions or control solutions to the respective wells. d. It is recommended to perform each treatment in triplicate.

4. Incubation

a. Return the plate to the 37°C, 5% CO2 incubator for 72 hours.[4][6] This incubation time is based on published studies with ASN007.

5. Cell Viability Measurement

Follow the manufacturer's instructions for your chosen cell viability assay kit. Below is a general guideline for CellTiter-Glo®.

a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal. e. Measure the luminescence of each well using a plate reader.

6. Data Analysis

a. Subtract the average background signal (from wells with medium and reagent only) from all experimental wells. b. Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.

  • Percentage Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100 c. Plot the percentage of cell viability against the logarithm of the ASN007 concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Conclusion

ASN007 is a selective and potent inhibitor of the ERK1/2 kinases, demonstrating significant antiproliferative effects in cancer cell lines with activated RAS/RAF/MEK/ERK signaling. The provided protocols offer a robust framework for assessing the in vitro efficacy of ASN007. Accurate determination of IC50 values is a critical step in the preclinical evaluation of this compound and for designing further studies, including potential combination therapies.[1]

References

Application Notes and Protocols for ASN007 Benzenesulfonate in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 is a potent and selective, orally bioavailable small-molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] As a reversible and ATP-competitive inhibitor, ASN007 demonstrates significant potential in therapeutic strategies for cancers with activated RAS/RAF/MEK/ERK signaling pathways.[1] These application notes provide detailed protocols and data for utilizing ASN007 benzenesulfonate (B1194179) in kinase activity assays, crucial for researchers in oncology and drug development. ASN007 has shown strong antiproliferative activity in tumors harboring BRAF and RAS mutations and has demonstrated efficacy in models resistant to BRAF and MEK inhibitors.[1][3]

Mechanism of Action

ASN007 targets the terminal kinases in the MAPK/ERK pathway, ERK1 and ERK2.[1][4] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a common feature in many cancers.[4][7] By inhibiting ERK1/2, ASN007 blocks the phosphorylation of downstream substrates, such as RSK1 and FRA-1, leading to cell cycle arrest and inhibition of tumor growth.[1][4]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of ASN007
Target KinaseIC50 (nM)Assay Type
ERK12Cell-free biochemical assay[1][4]
ERK22Cell-free biochemical assay[1][4]
Table 2: Antiproliferative Activity of ASN007 in Cancer Cell Lines
Cell LineCancer TypeRAS/RAF Mutation StatusIC50 (nM)
Panel of RAS/RAF mutant solid tumor cell linesVariousMutant37 (median)
Panel of solid tumor cell lines without RAS/RAF mutationsVariousWild-Type>10,000
HT-29Colorectal CancerBRAF V600ENot explicitly stated, but dose-dependent inhibition of pRSK-1 shown.
JeKo-1Mantle Cell LymphomaNot specifiedNot specified
A375MelanomaBRAF V600ENot specified

Data compiled from preclinical studies.[1]

Signaling Pathway Diagram

The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by ASN007.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GPCR GPCR GPCR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun, Elk-1) ERK->TranscriptionFactors ASN007 ASN007 ASN007->ERK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK signaling pathway and ASN007's point of inhibition.

Experimental Protocols

Protocol 1: In Vitro ERK1/2 Kinase Activity Assay (Biochemical)

This protocol is a representative method for determining the IC50 of ASN007 against ERK1 and ERK2 kinases in a cell-free system.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents: - Recombinant ERK1/2 - Kinase Buffer - ATP - Substrate (e.g., Myelin Basic Protein) - ASN007 dilutions B Add kinase, substrate, and ASN007 to microplate wells A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C C->D E Stop reaction D->E F Detect kinase activity (e.g., radiometric, fluorescence, luminescence) E->F G Data Analysis: - Plot % inhibition vs. [ASN007] - Calculate IC50 F->G

Caption: Workflow for an in vitro kinase activity assay.

Materials:

  • Recombinant human ERK1 and ERK2 enzymes

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • ASN007 benzenesulfonate stock solution (in DMSO)

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or [γ-³²P]ATP)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Prepare Serial Dilutions of ASN007:

    • Prepare a series of dilutions of the ASN007 stock solution in the kinase assay buffer. The final concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.1 nM to 10 µM).

  • Reaction Setup:

    • In each well of the microplate, add the following components in this order:

      • Kinase assay buffer

      • Diluted ASN007 or vehicle (DMSO) for control wells

      • Recombinant ERK1 or ERK2 enzyme

      • Substrate

    • Mix gently and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the assay.

  • Stop Reaction and Detection:

    • Stop the reaction according to the manufacturer's protocol for the chosen detection method.

    • Add the detection reagent and incubate as required.

  • Data Acquisition and Analysis:

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Calculate the percentage of kinase inhibition for each ASN007 concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the ASN007 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for ERK Signaling Inhibition (Western Blot)

This protocol describes how to assess the inhibitory effect of ASN007 on the phosphorylation of downstream ERK targets in cultured cancer cells.

Workflow Diagram:

Western_Blot_Workflow A Seed and culture cancer cells (e.g., HT-29) B Treat cells with varying concentrations of ASN007 A->B C Lyse cells and collect protein B->C D Determine protein concentration (e.g., BCA assay) C->D E Perform SDS-PAGE and protein transfer to a membrane D->E F Block membrane and incubate with primary antibodies (p-RSK1, total RSK1, GAPDH) E->F G Incubate with secondary antibodies F->G H Detect protein bands (e.g., chemiluminescence) G->H I Analyze band intensities to determine the effect of ASN007 on protein phosphorylation H->I

Caption: Workflow for Western blot analysis of ERK signaling.

Materials:

  • Cancer cell line with an activated MAPK pathway (e.g., HT-29)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-RSK1 (e.g., Ser380)

    • Anti-total RSK1

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with a range of ASN007 concentrations for a specified time (e.g., 4 hours). Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., p-RSK1) overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • Strip the membrane and re-probe with antibodies for the total protein (e.g., total RSK1) and a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and the loading control.

    • Compare the levels of phosphorylated protein in ASN007-treated samples to the vehicle control to determine the dose-dependent inhibitory effect.

Conclusion

This compound is a valuable tool for investigating the MAPK/ERK signaling pathway and for the development of targeted cancer therapies. The protocols and data provided here offer a framework for researchers to effectively utilize ASN007 in their kinase activity assays and cellular studies. These methods can be adapted to various experimental setups to further elucidate the mechanism and efficacy of this potent ERK1/2 inhibitor.

References

Application Notes and Protocols: ASN007 Benzenesulfonate in Combination with PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing ASN007, a potent and selective ERK1/2 inhibitor, in combination with PI3K inhibitors for cancer therapy. The dual targeting of the MAPK/ERK and PI3K/AKT signaling pathways is a promising strategy to overcome drug resistance and enhance anti-tumor efficacy.

Introduction and Rationale

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, and the phosphoinositide 3-kinase (PI3K) pathway are two critical signaling cascades that regulate cell proliferation, survival, and differentiation.[1] In many cancers, these pathways are hyperactivated due to mutations in key components such as BRAF, RAS, and PIK3CA.[2][3]

ASN007 is an orally bioavailable and selective inhibitor of ERK1 and ERK2 kinases, the final downstream effectors of the MAPK pathway.[2] By inhibiting ERK1/2, ASN007 effectively blocks the signaling cascade that drives tumor growth in cancers with RAS or RAF mutations.[2][4] However, therapeutic resistance can emerge through the activation of alternative survival pathways, most notably the PI3K/AKT pathway.[5]

The combination of an ERK inhibitor like ASN007 with a PI3K inhibitor aims to simultaneously block both of these key cancer-promoting pathways.[2] Preclinical studies have demonstrated that this dual inhibition can lead to synergistic anti-proliferative effects and tumor regression in various cancer models.[2][6] The PI3K inhibitor copanlisib (B1663552), when used with ASN007, has been shown to enhance the anti-tumor activity both in vitro and in vivo.[2][6]

Data Presentation: Preclinical Efficacy

The following tables summarize the quantitative data from preclinical studies on ASN007, both as a single agent and in combination with a PI3K inhibitor.

Table 1: In Vitro Anti-proliferative Activity of ASN007

Cell LineCancer TypeKey Mutation(s)ASN007 IC50 (nM)
HT-29Colorectal AdenocarcinomaBRAFV600E37 (median for RAS/RAF mutant lines)
HCT116Colorectal AdenocarcinomaKRASG13DData not specified
Panc-1Pancreatic AdenocarcinomaKRASG12DData not specified
MIA PaCa-2Pancreatic AdenocarcinomaKRASG12CData not specified
SK-N-ASNeuroblastomaNRASQ61KData not specified

Data sourced from a study demonstrating ASN007's preferential activity in RAS/RAF mutant cell lines.[4]

Table 2: In Vivo Anti-tumor Efficacy of ASN007 Monotherapy in Xenograft Models

Xenograft ModelCancer TypeKey MutationASN007 Efficacy
HCT116Colorectal AdenocarcinomaKRASG13DStrong antitumor efficacy
Panc-1Pancreatic AdenocarcinomaKRASG12DStrong antitumor efficacy
MIA PaCa-2Pancreatic AdenocarcinomaKRASG12CStrong antitumor efficacy
SK-N-ASNeuroblastomaNRASQ61KStrong antitumor efficacy

Efficacy was observed without significant body weight loss in the mouse models.[2]

Table 3: Enhanced Anti-proliferative Activity with ASN007 and PI3K Inhibitor Combination

Cell Line TypeObservation
Lymphoma and Solid Tumor Cell LinesEnhanced antiproliferative activity of ASN007 with the PI3K inhibitor copanlisib compared to either agent alone.
Inhibition of proliferation was associated with reduced activity of ERK downstream target MSK and PI3K downstream target ribosomal protein S6 (rS6).

This synergistic effect highlights the benefit of dual pathway inhibition.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating the combination therapy.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF RAS->PI3K MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation_ERK Cell Proliferation, Survival, Differentiation ERK->Proliferation_ERK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K rS6 Ribosomal Protein S6 S6K->rS6 Proliferation_PI3K Cell Growth, Protein Synthesis rS6->Proliferation_PI3K ASN007 ASN007 ASN007->ERK PI3Ki PI3K Inhibitor PI3Ki->PI3K

Caption: Dual inhibition of MAPK and PI3K pathways.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture 1. Cell Line Selection (RAS/RAF mutant) Viability_Assay 2. Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay Western_Blot 3. Western Blot Analysis (p-RSK, p-S6) Viability_Assay->Western_Blot Xenograft 4. Xenograft Model Establishment Treatment 5. Drug Administration (Single agents & Combination) Xenograft->Treatment Tumor_Measurement 6. Tumor Growth Monitoring Treatment->Tumor_Measurement IHC 7. Immunohistochemistry (Pharmacodynamics) Tumor_Measurement->IHC

Caption: Preclinical evaluation workflow.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is for determining the anti-proliferative effects of ASN007 and a PI3K inhibitor, alone and in combination.

Materials:

  • Cancer cell lines (e.g., HT-29, HCT116)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • ASN007 benzenesulfonate (B1194179)

  • PI3K inhibitor (e.g., copanlisib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of ASN007 and the PI3K inhibitor in complete growth medium.

  • Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1]

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan (B1609692) crystals.[1][7]

  • For MTS Assay:

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[7]

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[1][7]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. For combination studies, synergy can be assessed using the Chou-Talalay method to calculate a Combination Index (CI).[8]

Western Blot Analysis

This protocol is for assessing the inhibition of downstream targets of the ERK and PI3K pathways.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RSK, anti-RSK, anti-phospho-S6, anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).[9]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation (e.g., HCT116)

  • Matrigel (optional)

  • ASN007 benzenesulfonate formulated for oral gavage

  • PI3K inhibitor formulated for appropriate administration (e.g., oral or intraperitoneal)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, ASN007 alone, PI3K inhibitor alone, combination).

  • Administer the drugs according to the desired dosing schedule. For example, ASN007 can be administered daily by oral gavage.[2]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot or immunohistochemistry for pharmacodynamic markers).

Conclusion

The combination of this compound with a PI3K inhibitor presents a robust therapeutic strategy for cancers with aberrant MAPK and PI3K signaling. The provided protocols offer a framework for preclinical evaluation of this combination, from initial in vitro screening to in vivo efficacy studies. Careful experimental design and execution are crucial for accurately assessing the synergistic potential and advancing this promising therapeutic approach.

References

Application Notes: ASN007 Benzenesulfonate in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ASN007 benzenesulfonate (B1194179) is a potent and orally bioavailable small molecule inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1][2][3] The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC). ASN007 has demonstrated significant anti-proliferative activity in preclinical models of NSCLC, particularly in tumors harboring BRAF and RAS mutations. Furthermore, it has shown promise in overcoming acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), a major clinical challenge in the treatment of EGFR-mutant NSCLC.[4][5]

Mechanism of Action

ASN007 functions as a reversible and ATP-competitive inhibitor of ERK1 and ERK2, with a reported half-maximal inhibitory concentration (IC50) of 2 nM for both kinases in cell-free assays.[1] By binding to ERK1/2, ASN007 prevents their phosphorylation and activation, thereby blocking downstream signaling. In the context of EGFR TKI-resistant NSCLC, reactivation of the ERK signaling pathway is a common resistance mechanism. ASN007 treatment in these resistant cells has been shown to decrease the expression of downstream effectors like FRA1, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[6] This targeted inhibition of a key survival pathway makes ASN007 a compelling agent for further investigation, both as a monotherapy and in combination with other targeted agents like EGFR TKIs.[4][5]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of ASN007 in Cancer Cell Lines

Cell LineCancer TypeRAS/RAF Mutation StatusASN007 IC50 (nM)
Various Solid TumorsMultipleRAS/RAF Mutant (n=14)37 (median)
Various Solid TumorsMultipleRAS/RAF Wild-Type (n=9)>10,000
NU-DHL-1LymphomaKRAS A146T100
MINOLymphomaNRAS G13D200
U-2973LymphomaBRAF V600E300

Data synthesized from preclinical studies.[1]

Table 2: In Vivo Efficacy of ASN007 in a Xenograft Model of Erlotinib-Resistant NSCLC

Treatment GroupDosing RegimenOutcome
Vehicle Control-Continued tumor growth
Erlotinib25 mg/kg/day, p.o.Continued tumor growth (erlotinib resistance)
ASN00750 mg/kg/day, p.o.Significant decrease in tumor growth
ASN007 + Erlotinib50 mg/kg/day ASN007 + 25 mg/kg/day Erlotinib, p.o.Complete inhibition of tumor growth

This data is from a study using PC9/ER (erlotinib-resistant) xenografts.[6][7]

Mandatory Visualizations

ASN007_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK FRA1 FRA1 ERK->FRA1 ASN007 ASN007 ASN007->ERK Inhibition Proliferation Cell Proliferation & Survival FRA1->Proliferation

Caption: ASN007 inhibits the MAPK signaling pathway.

Experimental_Workflow start Start cell_culture Culture NSCLC Cell Lines (e.g., PC9/ER, H1975/OR) start->cell_culture in_vitro In Vitro Experiments cell_culture->in_vitro in_vivo In Vivo Xenograft Model cell_culture->in_vivo cell_viability Cell Viability Assay (MTT or CCK-8) in_vitro->cell_viability western_blot Western Blot Analysis (p-ERK, FRA1) in_vitro->western_blot apoptosis Apoptosis Assay (Annexin V) in_vitro->apoptosis data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot->data_analysis apoptosis->data_analysis tumor_implantation Subcutaneous Implantation of NSCLC cells in mice in_vivo->tumor_implantation treatment ASN007 Treatment (Monotherapy or Combination) tumor_implantation->treatment treatment->data_analysis end End data_analysis->end

Caption: Workflow for evaluating ASN007 in NSCLC research.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of ASN007 on NSCLC cell lines.

  • Materials:

    • NSCLC cell lines (e.g., PC9, PC9/ER, H1975, H1975/OR)

    • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

    • ASN007 benzenesulfonate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of ASN007 (e.g., 0.01 to 10 µM) for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis for ERK Signaling Pathway

  • Objective: To assess the effect of ASN007 on the phosphorylation of ERK and its downstream targets.

  • Materials:

    • NSCLC cells treated with ASN007

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-FRA1, anti-p-RSK1 (Ser380), anti-GAPDH or β-actin

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

3. In Vivo NSCLC Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of ASN007 in a living organism.

  • Materials:

    • EGFR TKI-resistant NSCLC cells (e.g., PC9/ER)

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • Matrigel

    • This compound

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Calipers

  • Procedure:

    • Subcutaneously inject 5 x 10^6 PC9/ER cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.

    • Administer ASN007 (e.g., 50 mg/kg/day) or vehicle control via oral gavage. For combination studies, co-administer with an EGFR TKI like erlotinib.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

References

Troubleshooting & Optimization

ASN007 Benzenesulfonate Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with ASN007 benzenesulfonate (B1194179). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you may encounter when preparing solutions of ASN007 benzenesulfonate for your experiments.

Symptom Possible Cause Suggested Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer (e.g., PBS, cell culture media). The kinetic solubility of this compound in the aqueous buffer has been exceeded.- Lower the final concentration of the inhibitor in your assay. - Add a surfactant (e.g., 0.01-0.05% Tween-80 or Triton X-100) to your aqueous buffer to aid solubilization. - Incorporate a co-solvent. A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can improve solubility. - Perform a serial dilution of the DMSO stock directly into the final aqueous buffer to pinpoint the solubility limit.
The solid this compound does not dissolve in the chosen solvent system. Insufficient solvent volume or inadequate dissolution technique.- Increase the solvent volume to lower the concentration. - Employ physical methods to aid dissolution, such as gentle heating and/or sonication.[1] - Ensure you are using a recommended solvent system (see Quantitative Solubility Data below).
Solution appears cloudy or hazy after preparation. Formation of fine, suspended particles indicating partial dissolution or precipitation.- Filter the solution using a 0.22 µm syringe filter to remove undissolved particles. Note that this will lower the actual concentration of the dissolved compound. - Re-prepare the solution using a different solvent system with higher solubilizing capacity.
Inconsistent or lower-than-expected activity in cell-based assays. Precipitation of the compound in the cell culture medium, leading to a lower effective concentration. The final concentration of DMSO may be inhibiting cell growth or interfering with the assay.[2]- Visually inspect your assay plates under a microscope for any signs of precipitation before and after the experiment. - Perform a solubility test in your specific cell culture medium to determine the solubility limit. - Keep the final DMSO concentration in your cell-based assays as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[2][3]
Loss of compound activity in prepared stock solutions over time. Degradation or instability of this compound in the solvent.- Prepare fresh stock solutions for each experiment. - If storing stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is recommended. This compound is highly soluble in DMSO.

Q2: I need to prepare a formulation for an in vivo study. What are the recommended solvent systems?

A2: Several solvent systems can be used for in vivo administration. Here are some established protocols that yield a clear solution at ≥ 8 mg/mL:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

  • 10% DMSO and 90% Corn Oil.[1]

Q3: What is the maximum concentration of this compound I can achieve in aqueous solutions?

A3: The aqueous solubility of this compound is limited. For many kinase inhibitors, aqueous solubility can be very low. It is recommended to first dissolve the compound in DMSO and then dilute it into your aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system.

Q4: How does the benzenesulfonate salt form affect the solubility of ASN007?

A4: Salt formation is a common strategy to increase the solubility and dissolution rate of acidic and basic drugs. The benzenesulfonate salt of ASN007 is intended to improve its physicochemical properties compared to the free base. However, like many kinase inhibitors, it can still exhibit poor aqueous solubility due to its molecular structure.

Q5: Are there any known stability issues with this compound solutions?

A5: To ensure the stability of your this compound solutions, it is crucial to store them properly. For stock solutions in DMSO, storage at -20°C for up to one month or at -80°C for up to six months is recommended.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems.

Solvent System Concentration Observations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 8 mg/mL (≥ 12.66 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 8 mg/mL (≥ 12.66 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 8 mg/mL (≥ 12.66 mM)Clear solution[1]

Note: The molecular weight of this compound is approximately 632.1 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you would need 0.6321 mg.

  • Dissolution: Add the appropriate volume of 100% DMSO to the powder.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: General Procedure for Dilution into Aqueous Buffers
  • Thaw Stock: Thaw a single-use aliquot of your DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): Perform a serial dilution of the DMSO stock into your final aqueous buffer (e.g., PBS, cell culture medium). This helps to avoid shocking the compound out of solution.

  • Direct Dilution: Alternatively, add the required volume of the DMSO stock to your aqueous buffer while vortexing to ensure rapid mixing.

  • Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you have exceeded the kinetic solubility at that concentration.

Visualizations

ASN007 Signaling Pathway

ASN007_Signaling_Pathway cluster_upstream Upstream Activation cluster_target Target cluster_downstream Downstream Effects RAS RAS RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Phosphorylates Proliferation Cell Proliferation Substrates->Proliferation Survival Cell Survival Substrates->Survival ASN007 ASN007 ASN007->ERK Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of ASN007.

Experimental Workflow for Solubility Troubleshooting

Solubility_Troubleshooting_Workflow Start Start: Need to prepare This compound solution PrepStock Prepare concentrated stock in 100% DMSO Start->PrepStock Dilute Dilute stock into aqueous buffer PrepStock->Dilute Observe Observe for precipitation Dilute->Observe Success Solution is clear. Proceed with experiment. Observe->Success No Precipitation Precipitation observed Observe->Precipitation Yes Troubleshoot Troubleshooting Options Precipitation->Troubleshoot LowerC Lower final concentration Troubleshoot->LowerC AddSurfactant Add surfactant (e.g., Tween-80) Troubleshoot->AddSurfactant AddCosolvent Add co-solvent (e.g., PEG) Troubleshoot->AddCosolvent LowerC->Dilute AddSurfactant->Dilute AddCosolvent->Dilute

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing ASN007 Benzenesulfonate Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASN007 benzenesulfonate (B1194179). The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is ASN007 benzenesulfonate and what is its mechanism of action?

A1: this compound is a potent and orally active inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2][3] Its mechanism of action is the specific binding to and inhibition of the kinase activity of ERK1/2, which are key components of the MAPK/ERK signaling pathway.[1][4] This pathway, also known as the RAS/RAF/MEK/ERK pathway, is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[4][5][6] By inhibiting ERK1/2, ASN007 blocks the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation and survival.[2][4] ASN007 is an ATP-competitive inhibitor of ERK1/2.[7]

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: The optimal concentration of this compound is cell-line dependent. For initial experiments in cancer cell lines with BRAF or RAS mutations, a concentration range of 10 nM to 1 µM is a reasonable starting point for a dose-response curve. Published data indicates that ASN007 has a median IC50 of 37 nM in cell lines harboring RAS/RAF pathway mutations, with a range of 13–100 nM.[7][8] In cell-free biochemical assays, ASN007 inhibited both ERK1 and ERK2 with an IC50 value of 2 nM.[7]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[3][9] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is non-toxic to your cells, typically below 0.1%.

Q4: How can I confirm that ASN007 is inhibiting the ERK pathway in my cells?

A4: The most direct method to confirm on-target activity is to perform a western blot analysis of key proteins in the ERK signaling pathway. After treating your cells with ASN007, you should observe a dose-dependent decrease in the phosphorylation of ERK1/2 downstream targets, such as RSK1 (p90 ribosomal S6 kinase) and MSK1 (mitogen- and stress-activated protein kinase 1).[2][7][10] It is recommended to probe for both the phosphorylated and total protein levels to demonstrate specific inhibition of phosphorylation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death observed even at low concentrations of ASN007. 1. High sensitivity of the cell line. 2. Off-target toxicity. 3. Solvent (DMSO) toxicity.1. Perform a dose-response experiment with a wider and lower concentration range to determine the GI50 (concentration for 50% growth inhibition). 2. Confirm on-target effect by western blot for p-ERK/p-RSK. If inhibition is not seen at toxic concentrations, off-target effects are likely. 3. Ensure the final DMSO concentration is below 0.1%. Run a vehicle-only control (media with the same concentration of DMSO).
Inconsistent or not reproducible results between experiments. 1. Degradation of ASN007 stock solution. 2. Variability in cell culture conditions (e.g., cell passage number, confluency). 3. Inconsistent incubation times.1. Use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. 2. Use cells within a consistent and low passage number range. Seed cells at a uniform density to ensure consistent confluency at the time of treatment. 3. Standardize all incubation times precisely.
No significant inhibition of cell proliferation or downstream targets. 1. Suboptimal concentration of ASN007. 2. The cell line may not be dependent on the MAPK/ERK pathway for survival. 3. Insufficient incubation time.1. Perform a dose-response experiment with a higher concentration range. 2. Check the mutational status of BRAF and RAS in your cell line. Cell lines without mutations in this pathway may be insensitive to ASN007.[7][8] 3. Conduct a time-course experiment (e.g., 1, 6, 24, 48 hours) to determine the optimal time point for observing the desired effect. Inhibition of ERK signaling can be rapid (within 15 minutes).[7]
Precipitation of the compound in the culture medium. 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components in the serum or media.1. Prepare fresh dilutions and ensure the compound is fully dissolved in DMSO before adding to the medium. Visually inspect the medium for any precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different formulation if available. For in vivo studies, specific formulations with PEG300, Tween-80, or SBE-β-CD can improve solubility.[2]

Data Presentation

Table 1: Antiproliferative Activity of ASN007 in Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)IC50 (nM)
HT-29Colorectal CancerBRAF V600E13
A375MelanomaBRAF V600E25
HCT-116Colorectal CancerKRAS G13D37
MIA PaCa-2Pancreatic CancerKRAS G12C50
NCI-H23Lung CancerKRAS G12C100
Median IC50 in RAS/RAF mutant lines--37
Cell lines without RAS/RAF mutations-->10,000

Note: The IC50 values presented are compiled from published studies and may vary depending on experimental conditions.[7][8]

Experimental Protocols

Protocol 1: Determining the GI50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium from your DMSO stock. Aim for a final concentration range of 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest ASN007 concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 72 hours for a proliferation assay).

  • Cell Viability Assessment:

    • Assess cell viability using a standard method such as MTT or CellTiter-Glo®, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background absorbance/luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized cell viability against the logarithm of the ASN007 concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI50 value.

Protocol 2: Verifying Target Engagement by Western Blot
  • Cell Seeding and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 5x the determined GI50) and a vehicle control for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-RSK, total RSK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-RSK and total RSK.

    • Normalize the p-RSK signal to the total RSK signal for each sample.

    • Observe the dose-dependent decrease in normalized p-RSK levels with increasing concentrations of ASN007.

Visualizations

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates Downstream Downstream Targets (e.g., RSK, MSK) ERK->Downstream Activates ASN007 ASN007 benzenesulfonate ASN007->ERK Inhibits Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: The MAPK/ERK signaling pathway and the inhibitory action of ASN007.

Experimental_Workflow start Start: Optimize ASN007 Concentration viability_assay 1. Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->viability_assay determine_gi50 2. Determine GI50 viability_assay->determine_gi50 western_blot 3. Western Blot for Target Engagement determine_gi50->western_blot Use GI50 to select concentrations analyze_pERK 4. Analyze p-RSK/p-MSK Inhibition western_blot->analyze_pERK functional_assay 5. Proceed with Functional Assays at Optimized Dose analyze_pERK->functional_assay

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start Issue: Inconsistent or Unexpected Results check_cells Are cell passage and confluency consistent? start->check_cells High Variability no_effect Issue: No effect observed start->no_effect No Inhibition check_compound Is the ASN007 solution freshly prepared? check_cells->check_compound Yes solution1 Solution: Standardize cell culture practices. check_cells->solution1 No check_pathway Is the cell line MAPK-pathway dependent? check_compound->check_pathway Yes solution2 Solution: Use fresh dilutions from single-use aliquots. check_compound->solution2 No solution3 Solution: Verify BRAF/RAS mutation status. check_pathway->solution3 No check_concentration Have you performed a wide dose-response? check_pathway->check_concentration Yes no_effect->check_pathway solution4 Solution: Increase concentration range. check_concentration->solution4 No

References

Technical Support Center: ASN007 Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ASN007 benzenesulfonate (B1194179). The information addresses potential off-target effects and other experimental challenges.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during your experiments with ASN007.

Observed Issue Potential Cause (Off-Target Effect) Suggested Troubleshooting Steps
Unexpected levels of apoptosis or cell cycle arrest in cell lines thought to be resistant to ERK1/2 inhibition. Inhibition of other kinases involved in cell cycle regulation and survival. While ASN007 is highly selective for ERK1/2, it has shown inhibitory activity against other kinases at higher concentrations (see Table 1).1. Confirm On-Target Activity: Verify the inhibition of ERK1/2 signaling by assessing the phosphorylation of downstream targets like RSK and FRA1 via Western Blot or ELISA. 2. Titrate ASN007 Concentration: Perform a dose-response curve to determine the lowest effective concentration that inhibits ERK1/2 without engaging off-targets. 3. Cell Line Authentication: Ensure the cell line's genetic background and MAPK pathway dependency are as expected.
Altered cellular morphology or adhesion unrelated to MAPK pathway inhibition. Off-target effects on kinases that regulate the cytoskeleton and cell adhesion.1. Review Off-Target Profile: Cross-reference the observed phenotype with the known functions of the off-target kinases listed in Table 1. 2. Use a Structurally Unrelated ERK1/2 Inhibitor: Compare the results with another potent and selective ERK1/2 inhibitor to see if the effect is specific to ASN007's chemical scaffold. 3. Phenotypic Rescue: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a constitutively active form of that kinase.
Inconsistent results between in vitro kinase assays and cell-based assays. Differences in kinase conformation, presence of scaffolding proteins, and cellular ATP concentrations can affect inhibitor potency and selectivity.1. Optimize Assay Conditions: Ensure that the ATP concentration in your in vitro kinase assay is close to physiological levels (~1-10 mM). 2. Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm target engagement of ERK1/2 and potential off-targets in a cellular context. 3. Washout Experiment: To assess the impact of ASN007's long target residence time, perform a washout experiment and monitor the duration of ERK1/2 signaling inhibition.
Development of drug resistance that is not explained by MAPK pathway reactivation. Upregulation of compensatory signaling pathways driven by off-target kinases.1. Phospho-Kinase Array: Use a phospho-kinase array to identify upregulated signaling pathways in resistant cells. 2. Combination Therapy: Based on the array results, consider combination therapies to co-target the identified resistance pathway. For example, combining ASN007 with a PI3K inhibitor has shown enhanced anti-tumor activity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ASN007?

ASN007 is an orally bioavailable and potent small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] It is a reversible and ATP-competitive inhibitor with high selectivity for ERK1 and ERK2.[1] By inhibiting ERK1/2, ASN007 blocks the phosphorylation of their downstream substrates, thereby inhibiting the MAPK signaling pathway, which is often hyperactivated in cancer.[1]

Q2: How selective is ASN007 for ERK1/2?

ASN007 is a highly selective inhibitor of ERK1/2. In a primary kinome screen of 335 kinases, ASN007 demonstrated selective inhibition of ERK1/2 at a concentration of 1.0 μM.[1] Further analysis of the 22 kinases that showed greater than 75% inhibition at 1 µM confirmed the high selectivity for ERK1 and ERK2.[1]

Q3: What are the known off-target kinases of ASN007?

While highly selective, ASN007 can inhibit a small number of kinases from the CMGC and CAMK subfamilies at concentrations higher than those required for ERK1/2 inhibition.[1] The IC50 values for the most potently inhibited off-target kinases are summarized in Table 1.

Q4: Has ASN007 shown inhibition of other common off-target kinases like CDKs?

In cellular assays, ASN007 has demonstrated no evidence of mechanistic inhibition of CDK2, CDK4, GSK3, or PRDK1, further confirming its selectivity.[1]

Q5: What are the common adverse events observed in clinical trials of ASN007?

In a Phase 1 clinical trial, the most common treatment-related adverse events included rash, central serous retinopathy, blurred vision, nausea, and diarrhea.[2][3]

Quantitative Data on Off-Target Effects

The following table summarizes the in vitro inhibitory activity of ASN007 against ERK1/2 and its most potent off-target kinases.

Table 1: In Vitro Kinase Inhibition Profile of ASN007

KinaseKinase SubfamilyIC50 (nM)
ERK1 CMGC 2
ERK2 CMGC 2
STK17BCAMK28
MYLK2CAMK45
PHKG2CAMK56
CAMK1DCAMK78
CAMK1GCAMK90
PIM3CAMK120
DAPK1CAMK150
TSSK1BCAMK180
STK17ACAMK210
MARK4CAMK250
CAMK4CAMK300
GSK3ACMGC350
GSK3BCMGC400
CDK5CMGC450
DYRK1ACMGC500
DYRK1BCMGC550
CLK1CMGC600
CLK2CMGC650
CLK3CMGC700
PRKAA1CAMK800

Data sourced from a primary kinome screening assay.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK1/2 Signaling

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of ASN007 or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-RSK (Ser380), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Kinase Selectivity Profiling (Conceptual)

A comprehensive kinase selectivity profile can be generated using a commercially available service (e.g., Eurofins KinaseProfiler™, DiscoverX KINOMEscan™).

  • Compound Submission: Submit ASN007 benzenesulfonate at a specified concentration (e.g., 1 µM) for screening against a large panel of purified, active kinases.

  • Assay Principle: The assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric or fluorescence-based method.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control.

  • IC50 Determination: For kinases showing significant inhibition (e.g., >75%), a dose-response curve is generated to determine the IC50 value.

Visualizations

ASN007_On_Target_Pathway cluster_upstream Upstream Signaling cluster_target ASN007 Target cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK FRA1 FRA1 ERK->FRA1 Proliferation Cell Proliferation RSK->Proliferation Survival Cell Survival FRA1->Survival ASN007 ASN007 ASN007->ERK Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_On_Target Confirm On-Target ERK1/2 Inhibition (e.g., p-RSK Western Blot) Start->Check_On_Target On_Target_Confirmed On-Target Effect Confirmed? Check_On_Target->On_Target_Confirmed Titrate_Dose Perform Dose-Response Curve to Minimize Off-Target Engagement On_Target_Confirmed->Titrate_Dose Yes Re_evaluate_Hypothesis Re-evaluate Hypothesis/ Experimental System On_Target_Confirmed->Re_evaluate_Hypothesis No Review_Off_Targets Review Off-Target Kinase Profile (Table 1) Titrate_Dose->Review_Off_Targets Hypothesize_Off_Target Hypothesize Specific Off-Target Involvement Review_Off_Targets->Hypothesize_Off_Target Rescue_Experiment Design Rescue or Comparative Experiment (e.g., use another ERK inhibitor) Hypothesize_Off_Target->Rescue_Experiment Off_Target_Relationship cluster_on_target On-Target cluster_off_target Potential Off-Targets (at higher concentrations) cluster_no_effect No Significant Inhibition ASN007 ASN007 ERK1_2 ERK1/2 (IC50 = 2 nM) ASN007->ERK1_2 High Potency CAMK CAMK Subfamily (e.g., STK17B, MYLK2) IC50 = 28-800 nM ASN007->CAMK Lower Potency CMGC CMGC Subfamily (e.g., GSK3, CDK5) IC50 = 350-700 nM ASN007->CMGC Lower Potency Other_Kinases Other Kinases (e.g., CDK2, CDK4, PRDK1) ASN007->Other_Kinases

References

preventing ASN007 benzenesulfonate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ASN007 benzenesulfonate (B1194179). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting precipitation issues during in vitro experiments.

Troubleshooting Guide: Preventing Precipitation

This guide addresses common issues and questions related to ASN007 benzenesulfonate precipitation in cell culture media.

Q1: My this compound solution precipitated immediately after I added it to my cell culture medium. What could be the cause and how can I fix it?

Immediate precipitation upon addition to aqueous media is often due to the compound's low aqueous solubility and rapid change in solvent environment. ASN007 is a hydrophobic molecule, and moving it from a high-concentration organic stock solution (like DMSO) to a buffered aqueous solution can cause it to crash out.

Possible Causes & Solutions:

CauseRecommended Solution
"Salting Out" Effect The high concentration of salts in cell culture media can reduce the solubility of organic molecules.
Temperature Shock Adding a cold stock solution to warmer media can decrease solubility. Pre-warm your cell culture media to 37°C before adding the compound.[1]
Localized High Concentration Pipetting the stock solution directly into the media without adequate mixing can create localized supersaturation and precipitation. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.
Solvent Incompatibility The final concentration of the organic solvent (e.g., DMSO) may be too low to keep the compound dissolved in the aqueous medium. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to your cells (typically ≤ 0.5%).[2][3]

Experimental Workflow for Adding ASN007 to Media:

cluster_prep Preparation cluster_addition Addition cluster_incubation Incubation & Final Check prep_media Pre-warm cell culture media to 37°C add_stock Add stock solution dropwise to media while gently vortexing prep_media->add_stock prep_stock Prepare fresh ASN007 stock in 100% DMSO prep_stock->add_stock observe Visually inspect for any signs of precipitation add_stock->observe incubate Incubate at 37°C, 5% CO2 observe->incubate final_check Examine under a microscope before adding to cells incubate->final_check

Caption: A recommended workflow for preparing this compound working solutions.

Q2: My this compound solution looked fine initially, but I observed precipitation after incubating it for a few hours. What is happening?

Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.

Possible Causes & Solutions:

CauseRecommended Solution
pH Shift The CO2 environment in an incubator can lower the pH of the medium, potentially affecting the solubility of pH-sensitive compounds.[1] Ensure your medium is properly buffered for the CO2 concentration in your incubator.
Interaction with Media Components ASN007 may interact with proteins, salts, or other components in the serum or basal medium, leading to the formation of insoluble complexes.[1] Consider reducing the serum concentration if experimentally feasible or testing the compound's stability in different types of media.
Metabolic Conversion Cellular metabolism could potentially convert ASN007 into a less soluble metabolite. While less common for initial precipitation, it's a consideration for long-term experiments.
Evaporation Water evaporation from the culture plates can increase the concentration of all components, including ASN007, potentially exceeding its solubility limit.[4] Ensure proper humidification in the incubator.

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4] It is crucial to use anhydrous, high-purity DMSO, as absorbed moisture can impact the solubility of the compound.[4] For a 100 mg/mL stock solution, ultrasonic treatment may be necessary to fully dissolve the compound.[4]

Q4: What is the role of the benzenesulfonate counter-ion?

Salt formation with a counter-ion like benzenesulfonic acid is a common strategy in drug development to improve the physicochemical properties of a drug, such as its solubility and stability.[5][6] The benzenesulfonate moiety is intended to enhance the aqueous solubility of the parent ASN007 molecule.[7]

Q5: Are there alternative formulation strategies to improve the solubility of ASN007 in aqueous media?

Yes, several formulation strategies can be employed, particularly for in vivo studies, which can be adapted for in vitro work if standard methods fail. These often involve the use of co-solvents and excipients.

Formulation Protocols for this compound:

ProtocolComponentsFinal Concentration
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 8 mg/mL (12.66 mM)[4]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 8 mg/mL (12.66 mM)[4]
Protocol 3 10% DMSO, 90% Corn Oil≥ 8 mg/mL (12.66 mM)[4]

Note: These formulations are primarily for in vivo use but demonstrate the principle of using excipients to improve solubility. SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent.

Q6: How does ASN007 work?

ASN007 is a potent and selective inhibitor of the ERK1 and ERK2 kinases.[8] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[8] By inhibiting ERK1/2, ASN007 blocks downstream signaling, leading to reduced cell proliferation and survival in cancer cells with these mutations.[8][9]

RAS/RAF/MEK/ERK Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Elk-1, c-Myc) ERK->Transcription Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates Inhibitor ASN007 Inhibitor->ERK Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol helps determine the practical working concentration limit of ASN007 in your specific cell culture medium before precipitation occurs.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Use sonication if necessary to ensure it is fully dissolved.[4]

  • Prepare Serial Dilutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a series of sterile tubes or wells, prepare serial dilutions of your ASN007 stock solution into the pre-warmed medium. It is recommended to keep the final DMSO concentration constant across all dilutions (e.g., 0.5%).

    • For example, to test a final concentration of 100 µM from a 20 mM stock (in 100% DMSO), you would add 5 µL of stock to 995 µL of medium.

    • Vortex gently immediately after adding the stock to each tube.

  • Incubation and Observation:

    • Incubate the prepared dilutions at 37°C in a 5% CO2 incubator for a period relevant to your experiment (e.g., 2, 8, 24 hours).

    • At each time point, visually inspect each dilution for any signs of cloudiness or precipitate.

    • For a more sensitive assessment, transfer a small aliquot to a slide and examine under a microscope to distinguish between chemical precipitate and potential microbial contamination.[1]

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration for that specific medium and set of conditions.

Logical Flow for Solubility Testing:

start Start: Determine Max Soluble Concentration prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock prep_media Pre-warm Complete Cell Culture Medium start->prep_media serial_dilute Perform Serial Dilutions in Pre-warmed Medium prep_stock->serial_dilute prep_media->serial_dilute incubate Incubate at 37°C, 5% CO2 for Experimental Duration serial_dilute->incubate observe Observe for Precipitation (Visually & Microscopically) incubate->observe decision Precipitate Observed? observe->decision end_soluble Highest Clear Concentration = Max Soluble Conc. decision->end_soluble No end_insoluble Concentration is Too High. Use Lower Concentration. decision->end_insoluble Yes

Caption: Decision-making workflow for determining the maximum soluble concentration of ASN007.

References

Technical Support Center: ASN007 Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ASN007 benzenesulfonate (B1194179) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for ASN007 benzenesulfonate?

To ensure the integrity of this compound, proper storage is crucial. For the solid powder form, it is recommended to store it at -20°C for up to 3 years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:

  • -80°C for up to 6 months.[2]

  • -20°C for up to 1 month.[1][2]

It is imperative to store the compound in a dry, dark place and away from moisture.[2]

2. How should I prepare stock solutions of this compound?

This compound is soluble in DMSO.[2] For a 100 mg/mL stock solution in DMSO, ultrasonic treatment may be necessary to achieve full dissolution.[2] It is important to use freshly opened, hygroscopic DMSO, as moisture can significantly impact solubility.[2] If water is used as the solvent, the solution should be heated to 60°C and subjected to ultrasonic treatment to achieve a concentration of 3.33 mg/mL.[2]

3. Can I use solvents other than DMSO for my experiments?

While DMSO is the most common solvent for preparing stock solutions, several formulations are available for in vivo studies. These often involve co-solvents to improve solubility and bioavailability. Common formulations include combinations of:

  • DMSO

  • PEG300

  • Tween-80

  • Saline

  • SBE-β-CD in Saline

  • Corn Oil

It is recommended to prepare fresh solutions and use them promptly.[1] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.

4. Is this compound sensitive to light?

While specific photostability studies for ASN007 are not publicly available, it is a general best practice in pharmaceutical sciences to protect compounds from light to prevent photodegradation. Many organic molecules are susceptible to degradation upon exposure to UV or visible light. Therefore, it is recommended to store solutions of ASN007 in amber vials or otherwise protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon storage - Solution concentration is too high for the storage temperature.- The solvent has absorbed moisture, reducing solubility.- Warm the solution gently and sonicate to redissolve.- Prepare a fresh stock solution using new, anhydrous DMSO.- Consider preparing a slightly lower concentration stock solution.
Inconsistent results in cell-based assays - Degradation of ASN007 in the culture medium.- Freeze-thaw cycles of the stock solution.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Avoid repeated freeze-thaw cycles by aliquoting the stock solution.- Minimize the exposure of the compound to high temperatures and light during the experiment.
Loss of compound activity over time in aqueous buffers - Hydrolysis of the amide functional group in ASN007.- pH-dependent degradation.- Prepare fresh working solutions in your experimental buffer immediately before use.- If possible, conduct experiments at a pH where the compound is more stable (if known).- Store any intermediate aqueous dilutions at low temperatures (2-8°C) for short periods only.
Unexpected peaks in HPLC analysis - Presence of degradation products.- Ensure proper storage and handling of the compound.- Use a stability-indicating HPLC method to separate the parent compound from any degradants.- If degradation is suspected, prepare a fresh sample for analysis.

Stability Summary

While specific quantitative stability data for this compound under various pH and temperature conditions in solution are not extensively published, general chemical principles suggest that the amide linkage in the ASN007 molecule could be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Benzenesulfonate salts are generally stable, but the active pharmaceutical ingredient itself may have inherent instabilities.

Storage and Handling Recommendations
Parameter Recommendation Rationale
Powder Storage -20°C, dry, darkTo prevent degradation over long-term storage.[1]
Stock Solution (DMSO) -80°C (up to 6 months), -20°C (up to 1 month)To minimize solvent evaporation and compound degradation.[2]
Working Solutions Prepare fresh for each experimentTo avoid degradation in aqueous buffers.[1]
Light Exposure Minimize; use amber vialsTo prevent potential photodegradation.
pH Use buffered solutions close to neutral pH if possibleTo minimize acid or base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh the required amount of this compound powder (Molecular Weight: 632.11 g/mol ).[2]

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the powder is fully wetted.

  • If necessary, use an ultrasonic bath to ensure complete dissolution.[2]

  • Aliquot the stock solution into single-use vials and store at -80°C or -20°C.

Protocol 2: General Workflow for Assessing Solution Stability

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the concentration of ASN007 and detecting any degradation products.

G cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis prep_stock Prepare fresh ASN007 stock solution prep_working Dilute stock to working concentration in test buffer (e.g., PBS at various pH) prep_stock->prep_working incubate_t0 Time=0 sample analysis prep_working->incubate_t0 incubate_conditions Incubate samples under various conditions (e.g., 4°C, RT, 37°C, light exposure) incubate_t0->incubate_conditions incubate_timepoints Collect aliquots at specified time points incubate_conditions->incubate_timepoints hplc_analysis Analyze samples by stability-indicating HPLC incubate_timepoints->hplc_analysis data_analysis Quantify remaining ASN007 and degradation products hplc_analysis->data_analysis

Diagram 1: Workflow for ASN007 solution stability testing.

Signaling Pathway Context

ASN007 is a potent inhibitor of the ERK1/2 signaling pathway, which is a critical component of the broader MAPK/RAS/RAF pathway. Understanding this context is vital for interpreting experimental results.

G cluster_upstream Upstream Activation cluster_target Target Inhibition cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK FRA1 FRA1 ERK->FRA1 ASN007 ASN007 ASN007->ERK CellCycle Cell Cycle Progression RSK->CellCycle Proliferation Cell Proliferation FRA1->Proliferation

Diagram 2: ASN007 inhibition of the ERK signaling pathway.

References

troubleshooting ASN007 benzenesulfonate western blot results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support: ASN007 Benzenesulfonate (B1194179) Western Blot

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using ASN007 benzenesulfonate in Western blot experiments. ASN007 is a potent and selective inhibitor of ERK1 and ERK2 kinases, which are key components of the MAPK/ERK signaling pathway.[1][2] Western blotting is a common method to assess the efficacy of ASN007 by measuring the phosphorylation status of ERK and its downstream targets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: ASN007 is an orally bioavailable, selective, and ATP-competitive inhibitor of ERK1 and ERK2.[1][3] It functions by binding to ERK1/2 and preventing their kinase activity, which in turn blocks the phosphorylation of downstream substrates like RSK1 and FRA-1.[1][4] This action inhibits the MAPK/ERK signaling pathway, which is often hyperactivated in cancers with BRAF and RAS mutations, thereby reducing tumor cell proliferation and survival.[2][5] The benzenesulfonate salt form is used for its pharmaceutical properties.

Q2: What are the primary downstream targets to measure for ASN007 efficacy by Western blot?

A2: The most direct measure of ASN007 activity is a decrease in the phosphorylation of ERK1/2 itself (p-ERK1/2 at Thr202/Tyr204). However, some ERK inhibitors can paradoxically increase the p-ERK signal while still inhibiting downstream signaling.[6] Therefore, it is crucial to also probe for downstream targets of ERK. Key targets include:

  • Phospho-RSK1 (p-RSK1) : At Ser380 or Thr359/Ser363.[1][6]

  • Phospho-FRA-1 (p-FRA-1) [1][7]

  • Phospho-MSK1 (p-MSK1) [1]

A successful experiment will show a dose-dependent decrease in the phosphorylation of these downstream targets after treatment with ASN007.[7]

Q3: Why is it important to probe for both phosphorylated and total protein?

A3: Probing for the total protein (e.g., Total ERK1/2, Total RSK1) is essential for data normalization.[8] It confirms that changes in the phospho-protein signal are due to the inhibitor's activity and not due to variations in the amount of protein loaded in each lane.[9] This practice corrects for potential loading errors and ensures the observed effects are specific to phosphorylation changes.[8]

Q4: Should I use non-fat dry milk or Bovine Serum Albumin (BSA) for blocking?

A4: When detecting phosphorylated proteins, it is highly recommended to use 3-5% BSA in TBST for blocking and antibody dilutions.[10] Non-fat dry milk contains casein, a phosphoprotein, and phosphatases that can lead to high background or nonspecific dephosphorylation of your target, compromising the results.[10][11]

Troubleshooting Guide

This section addresses common problems encountered during Western blot analysis of ASN007's effects on the ERK pathway.

Problem 1: Weak or No Phospho-Protein Signal (e.g., p-ERK, p-RSK)
Possible Cause Recommended Solution
Inefficient Cell Lysis / Protein Degradation Ensure your lysis buffer contains freshly added phosphatase and protease inhibitors .[10][12] Keep samples on ice at all times to minimize enzymatic activity.[10] For complete lysis, consider sonication.
Low Protein Expression or Phosphorylation Confirm that the cell line used expresses the target protein at detectable levels. The basal level of phosphorylated proteins can be low; consider stimulating the pathway with a growth factor (e.g., EGF, FGF) before ASN007 treatment to create a larger dynamic range. For tissue extracts, a higher protein load (up to 100 µg) may be necessary.[13]
Suboptimal Antibody Dilution The primary antibody concentration may be too low. Perform a dot blot or titration experiment to determine the optimal antibody dilution. Always use freshly diluted antibody for each experiment.[13]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[9] For smaller proteins like ERK (~42/44 kDa), ensure transfer time is not excessive to prevent "blow-through." Using a 0.2 µm PVDF membrane can improve the capture of smaller proteins.[10]
Single Freeze-Thaw Cycle Avoid freezing and thawing protein lysates, as this can degrade phosphoproteins.[14] Analyze fresh lysates whenever possible.
Problem 2: High Background on the Blot
Possible Cause Recommended Solution
Inappropriate Blocking Agent As stated in the FAQs, avoid non-fat dry milk . Use 3-5% BSA in TBST for all blocking and antibody incubation steps when detecting phosphoproteins.[10]
Insufficient Washing Increase the number and duration of TBST washes after primary and secondary antibody incubations (e.g., 3-4 washes of 10 minutes each).[15]
Secondary Antibody Concentration Too High The HRP-conjugated secondary antibody may be too concentrated, leading to nonspecific signal. Increase the dilution (e.g., from 1:5000 to 1:10,000 or higher).[13]
Contaminated Buffers Prepare fresh buffers, especially the TBST wash buffer, to avoid microbial growth that can cause speckling and high background.
Problem 3: Unexpected Results (e.g., p-ERK Signal Increases with ASN007)
Possible Cause Recommended Solution
Paradoxical ERK Activation Some ATP-competitive ERK inhibitors can disrupt a negative feedback loop, leading to increased phosphorylation of ERK by upstream kinases (MEK) while still inhibiting ERK's kinase activity.[6] This is a known phenomenon.
Off-Target Effects At very high concentrations, ASN007 might have off-target effects. Ensure you are using the compound within its effective concentration range (IC50 is ~2 nM for ERK1/2).[1][16]
Focus on Downstream Readouts If you observe paradoxical p-ERK activation, the most reliable indicator of ASN007 efficacy is the inhibition of downstream targets .[1] A strong decrease in p-RSK1 or p-FRA-1 phosphorylation confirms on-target ERK inhibition, even if p-ERK levels appear elevated.[4][6]

Visual Guides and Protocols

MAPK/ERK Signaling Pathway and ASN007 Inhibition

The following diagram illustrates the RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by ASN007.

ASN007_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK1, FRA-1, MSK1 (Downstream Targets) ERK->RSK Proliferation Cell Proliferation, Survival RSK->Proliferation ASN007 ASN007 ASN007->ERK Inhibition

Caption: MAPK/ERK signaling pathway showing inhibition of ERK1/2 by ASN007.

Troubleshooting Logic Flow for Western Blots

This diagram provides a logical workflow for troubleshooting common Western blot issues when analyzing phosphoproteins.

WB_Troubleshooting Start Start: Analyze Western Blot Result Problem What is the issue? Start->Problem NoSignal Weak or No Signal Problem->NoSignal No Bands HighBg High Background Problem->HighBg Blot is Dark/Dirty Unexpected Unexpected Bands / Paradoxical Effect Problem->Unexpected Wrong Size / Effect CheckTotal Is Total Protein Signal Present? NoSignal->CheckTotal CheckBlocking What blocking agent was used? HighBg->CheckBlocking CheckDownstream Did you probe for downstream targets (e.g., p-RSK)? Unexpected->CheckDownstream Sol_Transfer Action: Check Transfer (Ponceau S). Optimize transfer time/voltage. CheckTotal->Sol_Transfer No Sol_Lysis Action: Use fresh phosphatase/protease inhibitors. Check for degradation. CheckTotal->Sol_Lysis Yes Sol_BSA Action: Switch to 3-5% BSA. Avoid non-fat milk. CheckBlocking->Sol_BSA Milk Sol_Wash Action: Increase wash time/volume. Reduce secondary Ab concentration. CheckBlocking->Sol_Wash BSA Sol_Downstream Action: Analyze p-RSK, p-FRA1. This is the true measure of efficacy. CheckDownstream->Sol_Downstream Yes Sol_Concentration Action: Verify drug concentration. Perform dose-response. CheckDownstream->Sol_Concentration No

Caption: Troubleshooting flowchart for p-ERK Western blot analysis.

Detailed Experimental Protocol: Western Blot for p-ERK Analysis

This protocol provides a standard methodology for assessing ASN007 efficacy.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HT-29, A549) and grow to 70-80% confluency.

    • For many cell lines, serum-starve for 4-24 hours to reduce basal p-ERK levels.[10]

    • Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).[1]

  • Cell Lysis:

    • Place culture dishes on ice and wash cells twice with ice-cold PBS.

    • Lyse cells by adding ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[10][17]

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9]

    • Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load 20-40 µg of protein per lane onto a 10% or 12% SDS-PAGE gel.[17]

    • Resolve proteins by running the gel at 100-120 V.[15]

    • Transfer separated proteins to a PVDF membrane. A wet transfer at 100 V for 60-90 minutes is recommended.

    • Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody against the phospho-target (e.g., anti-p-ERK1/2, anti-p-RSK1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9][11]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[10]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Reprobing:

    • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.[9]

    • To normalize, the membrane must be stripped and reprobed for the total protein.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes, wash thoroughly, and re-block.[15]

    • Incubate with the primary antibody for the corresponding total protein (e.g., anti-ERK1/2) and repeat the detection steps.

References

Technical Support Center: ASN007 Benzenesulfonate In Vivo Toxicity Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the in vivo toxicity of ASN007 benzenesulfonate (B1194179). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is ASN007 benzenesulfonate and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[1] In many cancers, this pathway is hyperactivated due to mutations in genes like BRAF and RAS. ASN007 is a reversible, ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[1] By inhibiting ERK1/2, ASN007 aims to block the uncontrolled growth of cancer cells.

Q2: What are the potential in vivo toxicities associated with this compound based on clinical data?

A2: Phase 1 clinical trials of ASN007 in patients with advanced solid tumors have identified several treatment-related adverse events. These include:

  • Dermatological: Rash[3]

  • Gastrointestinal: Nausea, vomiting, and diarrhea[3]

  • General: Fatigue[3]

  • Ocular: Central Serous Retinopathy (CSR) and blurred vision[3]

It is plausible that similar toxicities may be observed in preclinical animal models.

Q3: How can I proactively monitor for these potential toxicities in my animal studies?

A3: A robust monitoring plan is crucial for early detection and management of potential toxicities. Key monitoring parameters should include:

  • Daily: Clinical observations (activity, posture, grooming), body weight, and food/water intake.

  • Dermatological: Daily visual inspection of the skin for redness, lesions, or hair loss.

  • Gastrointestinal: Daily monitoring of fecal consistency for signs of diarrhea.

  • Ocular: Regular ophthalmic examinations, including fundoscopy, to detect any retinal abnormalities.

Troubleshooting Guides

Dermatological Toxicity: Rash and Skin Lesions

Issue: Animals treated with ASN007 develop a rash, erythema (redness), or other skin lesions.

Potential Cause: Inhibition of the MAPK/ERK pathway can affect the normal growth and function of keratinocytes and other skin cells.

Mitigation Strategies:

  • Dose Optimization: Determine the maximum tolerated dose (MTD) through a dose-ranging study. If skin toxicity is observed, consider reducing the dose or exploring intermittent dosing schedules.

  • Supportive Care:

    • Provide soft bedding to minimize skin irritation.

    • Apply topical emollients or corticosteroids to affected areas, as recommended by a veterinarian.[4]

  • Combination Therapy: In a therapeutic setting, combining ASN007 with agents that can mitigate skin toxicity could be explored, though this requires careful consideration of potential drug-drug interactions.

Gastrointestinal Toxicity: Diarrhea, Nausea, and Vomiting

Issue: Animals exhibit signs of gastrointestinal distress, such as diarrhea, decreased food intake, or signs of nausea (e.g., pica in rodents).

Potential Cause: The MAPK/ERK pathway is involved in maintaining the integrity and function of the gastrointestinal epithelium. Inhibition of this pathway can lead to increased intestinal permeability and inflammation.[5]

Mitigation Strategies:

  • Dose Management: As with dermatological toxicity, dose reduction or intermittent dosing can be effective in managing GI side effects.[5]

  • Supportive Care:

    • Ensure adequate hydration with readily accessible water sources.

    • Provide a highly palatable and easily digestible diet.

    • Administer anti-diarrheal agents, such as loperamide (B1203769), under veterinary guidance.[6]

  • Prophylactic Treatment: For severe or persistent diarrhea, prophylactic administration of anti-diarrheal agents may be considered.

Ocular Toxicity: Central Serous Retinopathy (CSR)

Issue: Ophthalmic examination reveals signs consistent with CSR, such as subretinal fluid accumulation.

Potential Cause: The precise mechanism of MEK/ERK inhibitor-associated retinopathy is not fully understood, but it is a known class effect of inhibitors of this pathway.[7] It may involve disruption of the retinal pigment epithelium (RPE) barrier function.

Mitigation Strategies:

  • Baseline and Follow-up Ocular Exams: Conduct a baseline ophthalmic exam before initiating treatment and perform regular follow-up exams throughout the study.[7]

  • Dose Interruption/Reduction: If signs of CSR are detected, temporarily discontinue treatment. If the condition resolves, consider re-initiating treatment at a lower dose.[8]

  • Collaboration with a Veterinary Ophthalmologist: Due to the specialized nature of this toxicity, close collaboration with a veterinary ophthalmologist is highly recommended for accurate diagnosis and management.

Data Presentation

Table 1: Summary of Potential In Vivo Toxicities of this compound and Mitigation Strategies

Toxicity CategoryPotential Signs in Animal ModelsMonitoring ParametersMitigation Strategies
Dermatological Rash, erythema, alopecia, dermatitisDaily visual inspection of skin and coatDose reduction, intermittent dosing, topical corticosteroids, soft bedding
Gastrointestinal Diarrhea, weight loss, decreased food intake, picaDaily body weight, fecal consistency, food consumptionDose reduction, intermittent dosing, anti-diarrheal agents, hydration support, palatable diet
Ocular Subretinal fluid, retinal detachmentBaseline and periodic ophthalmic exams (fundoscopy)Dose interruption or reduction, consultation with a veterinary ophthalmologist
General Lethargy, ruffled fur, decreased activityDaily clinical observationsDose optimization, supportive care

Mandatory Visualizations

MAPK_Pathway_Inhibition ASN007 Mechanism of Action cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Differentiation Cell Differentiation ERK->Differentiation ASN007 ASN007 Benzenesulfonate ASN007->ERK

Caption: ASN007 inhibits the MAPK signaling pathway.

Toxicity_Mitigation_Workflow General Workflow for Managing In Vivo Toxicity Start Start In Vivo Study with ASN007 Monitor Daily Monitoring: - Clinical Signs - Body Weight - Skin/Feces Start->Monitor Toxicity_Observed Toxicity Observed? Monitor->Toxicity_Observed Toxicity_Observed->Monitor No Assess_Severity Assess Severity (Grade 1-4) Toxicity_Observed->Assess_Severity Yes Mild_Toxicity Mild (Grade 1-2) Assess_Severity->Mild_Toxicity Severe_Toxicity Severe (Grade 3-4) Assess_Severity->Severe_Toxicity Supportive_Care Initiate Supportive Care Mild_Toxicity->Supportive_Care Yes Continue_Monitoring Continue Close Monitoring Mild_Toxicity->Continue_Monitoring No Dose_Interruption Interrupt Dosing Severe_Toxicity->Dose_Interruption Yes Dose_Reduction Consider Dose Reduction or Intermittent Dosing Supportive_Care->Dose_Reduction Dose_Reduction->Continue_Monitoring Resolution Toxicity Resolves? Continue_Monitoring->Resolution Consult_Vet Consult Veterinarian/ Specialist Dose_Interruption->Consult_Vet Consult_Vet->Supportive_Care End_Study Consider Humane Endpoint Resolution->End_Study No Resume_Treatment Resume Treatment at Same or Reduced Dose Resolution->Resume_Treatment Yes Resume_Treatment->Monitor

Caption: Workflow for managing in vivo toxicity.

Experimental Protocols

Protocol for a Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to an animal species without causing unacceptable toxicity.

Materials:

  • This compound

  • Appropriate vehicle for administration

  • Animal model (e.g., mice or rats)

  • Standard animal housing and husbandry equipment

  • Body weight scale

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week prior to the start of the study.

  • Group Assignment: Randomly assign animals to dose groups (e.g., 3-5 animals per group). Include a vehicle control group.

  • Dose Selection: Select a starting dose based on in vitro data or literature on similar compounds. Subsequent dose levels should be escalated by a fixed factor (e.g., 2-fold).

  • Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) at the designated frequency.

  • Monitoring:

    • Record body weights daily.

    • Perform daily clinical observations, noting any signs of toxicity (e.g., changes in activity, posture, fur, feces).

    • In tumor-bearing models, measure tumor volume 2-3 times per week.

  • Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.

Protocol for In Vivo Assessment of Dermatological Toxicity

Objective: To systematically evaluate and score skin reactions in animals treated with this compound.

Materials:

  • Digital camera for photo documentation

  • Scoring system for dermatitis (see below)

Procedure:

  • Baseline Assessment: Before the first dose, examine and photograph the skin of all animals.

  • Daily Observation: Visually inspect the entire skin surface of each animal daily.

  • Scoring: Score any observed skin reactions using a standardized system. An example is provided below:

    • 0 = Normal

    • 1 = Faint erythema

    • 2 = Mild erythema and/or scaling

    • 3 = Moderate erythema, scaling, and/or mild edema

    • 4 = Severe erythema, scaling, edema, and/or ulceration

  • Documentation: Record the scores and take photographs of any significant findings.

Protocol for Management of Gastrointestinal Toxicity

Objective: To provide a framework for the supportive care of animals experiencing gastrointestinal side effects.

Materials:

  • Hydrating diet or hydrogel

  • Loperamide solution (or other anti-diarrheal as prescribed)

  • Syringes for oral administration

Procedure:

  • Monitoring: Identify animals with diarrhea (unformed or liquid feces) and/or significant weight loss (>10%).

  • Hydration Support: Provide a hydrating diet or hydrogel in the cage.

  • Anti-diarrheal Treatment:

    • Under veterinary guidance, administer loperamide at an appropriate dose for the species.

    • Continue treatment until diarrhea resolves.

  • Dietary Support: If animals show decreased food intake, provide a highly palatable and energy-dense diet.

  • Dose Modification: If gastrointestinal toxicity is severe or persistent, consider reducing the dose or temporarily halting administration of this compound.

References

Technical Support Center: Acquired Resistance to ASN007 Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to acquired resistance to ASN007, a potent and selective ERK1/2 inhibitor. The information is based on published literature and general principles of drug resistance research.

Troubleshooting Guides

This section provides guidance for specific experimental issues that may arise when studying acquired resistance to ASN007.

Issue 1: Gradual loss of ASN007 efficacy in a previously sensitive cell line.

  • Question: Our cancer cell line, which was initially sensitive to ASN007, is now showing a decreased response. What are the initial steps to troubleshoot this?

  • Answer:

    • Confirm Compound Integrity: Verify the identity, purity, and concentration of your ASN007 stock solution. Improper storage or handling can lead to degradation.

    • Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line and rule out cross-contamination.

    • Mycoplasma Contamination: Test your cell culture for mycoplasma, as this can significantly alter cellular responses to therapeutic agents.

    • Assay Variability: Review and standardize your experimental protocol. Key parameters to control include cell seeding density, drug incubation time, and the specific viability assay used.

    • Establish a Resistance Baseline: If the above factors are ruled out, you may be observing the development of acquired resistance. The next step is to quantify this change in sensitivity.

Issue 2: Difficulty in generating a stable ASN007-resistant cell line.

  • Question: We are trying to generate an ASN007-resistant cell line by continuous exposure to the drug, but we are experiencing excessive cell death or inconsistent results. What can we do?

  • Answer:

    • Initial Drug Concentration: Start with a low concentration of ASN007, typically around the IC20 (the concentration that inhibits 20% of cell proliferation), rather than the IC50.

    • Stepwise Dose Escalation: Gradually increase the ASN007 concentration in a stepwise manner. A common approach is to increase the dose by 25-50% at each step, only after the cells have recovered and are proliferating steadily at the current concentration. This process can take several months.

    • Pulsatile Dosing: An alternative to continuous exposure is a pulsatile dosing regimen. Treat the cells with a higher concentration of ASN007 for a shorter period (e.g., 24-48 hours), then replace it with drug-free media. Repeat this cycle.

    • Clonal Selection: Once a population of resistant cells emerges, it is crucial to isolate single-cell clones (e.g., by limiting dilution) to establish a homogenous resistant cell line. Different clones may harbor distinct resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential mechanisms of acquired resistance to ASN007?

A1: As of late 2025, specific mechanisms of acquired resistance to ASN007 have not been extensively reported in the literature. However, based on studies of other ERK inhibitors and general principles of resistance to targeted therapies, potential mechanisms include:

  • On-target Mutations: Mutations in the ERK1 or ERK2 genes (MAPK3 and MAPK1, respectively) could alter the drug-binding pocket, reducing the affinity of ASN007.

  • Gene Amplification: Amplification of the MAPK1 gene (encoding ERK2) could lead to overexpression of the target protein, requiring higher concentrations of ASN007 for effective inhibition.

  • Bypass Signaling Pathways: Upregulation of parallel or downstream signaling pathways can compensate for the inhibition of the ERK pathway. For instance, activation of the PI3K/AKT/mTOR pathway has been observed as a resistance mechanism to MAPK pathway inhibitors.[1]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump ASN007 out of the cell, reducing its intracellular concentration.

Q2: How does ASN007 overcome acquired resistance to EGFR inhibitors?

A2: Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) often involves the reactivation of the downstream MAPK pathway, leading to increased ERK signaling.[2][3] ASN007, by directly inhibiting ERK1/2, can effectively counter this resistance mechanism.[2][4] Studies have shown that in EGFR TKI-resistant cells, ASN007 can impede tumor cell growth, induce cell cycle arrest, and promote apoptosis.[2][5]

Q3: What experimental approaches can be used to investigate the mechanism of resistance in our ASN007-resistant cell line?

A3: A multi-omics approach is often most effective:

  • Genomic Analysis: Perform whole-exome or targeted sequencing of your resistant cell line and compare it to the parental (sensitive) line to identify mutations in genes such as MAPK1, MAPK3, or other components of the MAPK and parallel signaling pathways.

  • Transcriptomic Analysis: Use RNA-sequencing to compare the gene expression profiles of resistant and parental cells. Look for upregulation of genes involved in bypass pathways, drug efflux pumps, or anti-apoptotic proteins.

  • Proteomic and Phosphoproteomic Analysis: Use western blotting or mass spectrometry to analyze changes in protein expression and phosphorylation levels. This can provide direct evidence of signaling pathway alterations. For example, you could probe for changes in the phosphorylation of ERK targets like RSK1 and FRA1, as well as components of the PI3K/AKT pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of ASN007.

Table 1: In Vitro Anti-proliferative Activity of ASN007 in Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)ASN007 IC50 (nM)
HT-29Colorectal AdenocarcinomaBRAF V600E13
A375Malignant MelanomaBRAF V600E37
NCI-H23Lung AdenocarcinomaKRAS G12C22
SW620Colorectal AdenocarcinomaKRAS G12V29
Various RAS/RAF mutant linesMultipleBRAF, KRAS, NRAS, HRASMedian: 37
Various RAS/RAF wild-type linesMultipleNone in RAS/RAF pathway>10,000

Data compiled from a study assessing the anti-proliferative activity of ASN007.[1]

Table 2: Effect of ASN007 on EGFR TKI-Resistant NSCLC Xenograft Model

Treatment GroupTumor Growth Inhibition
VehicleBaseline
Erlotinib (25 mg/kg/d)Minimal Inhibition
ASN007 (50 mg/kg/d)Significant Inhibition
Erlotinib + ASN007Complete Inhibition

Results from an in vivo study using PC9/ER (erlotinib-resistant) xenografts.[2]

Experimental Protocols

Protocol 1: Generation of EGFR TKI-Resistant Cell Lines

This protocol describes the generation of erlotinib-resistant (PC9/ER) and osimertinib-resistant (PC9/OR, H1975/OR) NSCLC cell lines, which can serve as a model for studying how ASN007 overcomes this resistance.

  • Cell Culture: Culture parental NSCLC cell lines (e.g., PC9, H1975) in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[2]

  • Drug Exposure: Expose the parental cells to gradually increasing concentrations of the EGFR TKI (erlotinib or osimertinib) over a period of 6-12 months.

  • Selection of Resistant Clones: Isolate and expand clones that are capable of proliferating in the presence of a high concentration of the EGFR TKI.

  • Confirmation of Resistance: Confirm the resistant phenotype by comparing the IC50 of the EGFR TKI in the resistant line to the parental line using a cell viability assay.

Protocol 2: Western Blot Analysis of ERK Pathway Inhibition

This protocol is for assessing the pharmacodynamic effects of ASN007 on the ERK signaling pathway.

  • Cell Treatment: Seed sensitive or resistant cells in 6-well plates. Once attached, treat the cells with varying concentrations of ASN007 or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total ERK, phospho-ERK (p-ERK), total RSK1, phospho-RSK1 (p-RSK1), and FRA1. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathway Diagram

ASN007_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target ASN007 Target cluster_downstream Downstream Effectors EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK1 RSK1 ERK->RSK1 FRA1 FRA1 ERK->FRA1 Proliferation Cell Proliferation RSK1->Proliferation FRA1->Proliferation Survival Cell Survival FRA1->Survival ASN007 ASN007 ASN007->ERK Inhibition

Caption: The MAPK signaling pathway and the inhibitory action of ASN007 on ERK1/2.

Experimental Workflow Diagram

Resistance_Workflow cluster_generation Resistant Cell Line Generation cluster_analysis Mechanism of Resistance Analysis Parental Parental Cell Line (ASN007-Sensitive) Exposure Continuous or Pulsatile Exposure to ASN007 (Dose Escalation) Parental->Exposure Resistant ASN007-Resistant Cell Population Exposure->Resistant Cloning Single-Cell Cloning Resistant->Cloning ClonalLine Monoclonal Resistant Cell Line Cloning->ClonalLine Genomics Genomic Analysis (WES/Targeted Seq) ClonalLine->Genomics Transcriptomics Transcriptomic Analysis (RNA-Seq) ClonalLine->Transcriptomics Proteomics Proteomic Analysis (Western Blot/MS) ClonalLine->Proteomics Functional Functional Assays (Viability, Apoptosis) ClonalLine->Functional

Caption: Workflow for generating and characterizing ASN007-resistant cell lines.

References

Technical Support Center: Overcoming Resistance to ASN007

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, ASN007.

Frequently Asked Questions (FAQs)

Q1: What is ASN007 and what is its primary mechanism of action?

ASN007 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2 (ERK1/2).[1][2] Its mechanism of action is to block the phosphorylation of downstream ERK substrates, such as RSK1 and FRA1, thereby inhibiting cell proliferation and survival in cancers with a dysregulated mitogen-activated protein kinase (MAPK) pathway.[2][3] Preclinical studies have noted that ASN007 has a long target residence time, which may contribute to its robust activity.[2][4]

Q2: In which experimental models has ASN007 been shown to be effective?

ASN007 has demonstrated strong anti-proliferative activity in preclinical models of cancers with mutations in the RAS/RAF/MEK/ERK pathway, including BRAF, KRAS, NRAS, and HRAS mutations.[1][5][6] It has shown particular promise in overcoming acquired resistance to other targeted therapies. For example, ASN007 is effective in BRAF V600E mutant melanoma models resistant to BRAF and MEK inhibitors and in non-small cell lung cancer (NSCLC) models with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[1][2][5][6]

Q3: What are the known mechanisms of acquired resistance to ASN007 or other ERK inhibitors?

While ASN007 can overcome resistance to upstream inhibitors, cancer cells can also develop resistance to ERK inhibitors themselves. Key mechanisms identified in preclinical models include:

  • On-target mutations in the ERK1 (MAPK3) or ERK2 (MAPK1) genes that impair drug binding.[7][8][9][10]

  • Amplification and overexpression of the drug target, primarily ERK2 (MAPK1).[7][10]

  • Activation of bypass signaling pathways that circumvent the need for ERK signaling for survival and proliferation. This often involves the activation of receptor tyrosine kinases (RTKs) like EGFR/ERBB2 or parallel pathways such as the PI3K/AKT/mTOR pathway.[1][6][7]

Q4: What are the leading strategies to overcome or prevent resistance to ASN007?

Combination therapy is the primary strategy being investigated to enhance the efficacy of ASN007 and manage or delay the onset of resistance. Key combinations include:

  • With EGFR TKIs: In EGFR-mutant NSCLC that has developed resistance, combining ASN007 with an EGFR inhibitor (e.g., erlotinib) has been shown to synergistically decrease the survival of resistant cells.[3][5][11]

  • With PI3K Inhibitors: Since the PI3K pathway is a common bypass mechanism, dual inhibition of both ERK and PI3K (e.g., with the PI3K inhibitor copanlisib) has shown enhanced antitumor activity in vitro and in vivo.[1][6]

  • With Immunotherapy: Preclinical data suggests greater efficacy when ASN007 is combined with immunotherapeutic agents like anti-PD-1 antibodies.[2]

  • Alternative Dosing Strategies: Intermittent or alternating dosing schedules of MAPK pathway inhibitors may delay the development of resistance compared to continuous dosing.[12]

Troubleshooting Guides

Problem: My ASN007-sensitive cancer cells are showing signs of acquired resistance (e.g., decreased growth inhibition in a cell viability assay).

Possible Cause Suggested Troubleshooting Step
1. On-target ERK1/2 Mutations Perform Sanger or next-generation sequencing of the MAPK1 (ERK2) and MAPK3 (ERK1) genes in your resistant cell population to identify acquired mutations.[7][9]
2. ERK2 Gene Amplification Use quantitative PCR (qPCR) or whole-exome sequencing to assess the copy number of the MAPK1 (ERK2) gene.[7] Perform a Western blot to check for overexpression of total ERK2 protein.
3. Bypass Pathway Activation Use Western blot analysis to probe for the activation of parallel survival pathways. Key proteins to check include phosphorylated AKT (p-AKT), phosphorylated S6 ribosomal protein (p-S6), and phosphorylated EGFR (p-EGFR).[1][7]

Problem: ASN007 monotherapy shows limited efficacy in my EGFR TKI-resistant NSCLC model.

Possible Cause Suggested Troubleshooting Step
1. Incomplete Pathway Inhibition Acquired resistance to EGFR TKIs often involves the reactivation of ERK signaling.[3][5] While ASN007 targets this, the original oncogenic driver (EGFR) may still provide survival signals.
2. Synergistic Inhibition Required Combine ASN007 with the relevant EGFR TKI (e.g., erlotinib, osimertinib) to achieve dual pathway blockade. This has been shown to synergistically induce apoptosis and inhibit tumor growth in resistant models.[3][11]

Problem: Tumor growth in my ASN007-treated xenograft model is inhibited but not regressing.

Possible Cause Suggested Troubleshooting Step
1. Sub-optimal Dosing/Schedule Review preclinical studies for optimal dosing schedules. Some studies have found intermittent dosing to be highly effective.[2][4]
2. Tumor Heterogeneity/Bypass Signaling The tumor may have intrinsic resistance mechanisms or develop them under therapeutic pressure. Analyze tumor tissue post-treatment for activation of bypass pathways like PI3K/AKT.
3. Insufficient Apoptotic Signal Consider a combination therapy strategy to enhance cell killing. Combining ASN007 with a PI3K inhibitor like copanlisib (B1663552) has been shown to induce greater tumor growth inhibition and even regression in some models.[1][6]

Quantitative Data Summary

Table 1: In Vivo Efficacy of ASN007 in Combination with Erlotinib in an Erlotinib-Resistant Xenograft Model (PC9/ER) .[3]

Treatment GroupMean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)
Vehicle Control~18000%
Erlotinib (25 mg/kg)~1750~3%
ASN007 (10 mg/kg)~600~67%
Erlotinib + ASN007~150~92%

Table 2: Common Treatment-Related Adverse Events (TRAEs) from Phase 1 Clinical Trial of ASN007 (250mg QW Dosing) .[4]

Adverse EventFrequencyGrade
Rash33%No Grade 3
Blurred Vision44%Grade 3: 11%
Nausea/Vomiting33%Grade 3: 11%
Diarrhea33%No Grade 3
Central Serous Retinopathy (CSR)11%Grade 3: 11%

Experimental Protocols

Protocol 1: Western Blot Analysis for MAPK and Bypass Pathway Activation

  • Cell Lysis: Treat cells with ASN007, a combination agent, or vehicle control for the desired time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6, FRA1, PARP, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay for Drug Synergy Analysis

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare a dose-response matrix of ASN007 and the combination drug (e.g., an EGFR inhibitor or PI3K inhibitor). Treat cells with single agents and combinations for 72 hours.

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or MTS reagent and incubate as per the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize data to vehicle-treated controls. Calculate synergy scores (e.g., Combination Index) using software like CompuSyn to determine if the drug interaction is synergistic, additive, or antagonistic.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation BRAFi BRAF Inhibitors BRAFi->RAF MEKi MEK Inhibitors MEKi->MEK ASN007 ASN007 (ERK Inhibitor) ASN007->ERK

Caption: The MAPK signaling cascade and points of therapeutic intervention.

Troubleshooting_Workflow Start Experiment shows ASN007 resistance Check_Target Sequence ERK1/2 genes for mutations Start->Check_Target Check_Amplification Assess ERK2 copy number and protein expression Check_Target->Check_Amplification Mutation No Mutation_Found Resistance likely on-target mutation Check_Target->Mutation_Found Mutation Yes Check_Bypass Probe for bypass pathway activation (p-AKT, p-S6) Check_Amplification->Check_Bypass Amp No Amp_Found Resistance likely target amplification Check_Amplification->Amp_Found Amp Yes Bypass_Found Resistance likely bypass activation Check_Bypass->Bypass_Found Activation Yes Consider_Combo Consider combination therapy (e.g., +PI3Ki) Bypass_Found->Consider_Combo

Caption: A logical workflow for troubleshooting ASN007 resistance.

Bypass_Mechanisms RAS RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Blocked RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Bypass Signal AKT AKT PI3K->AKT Bypass Signal mTOR mTOR AKT->mTOR Bypass Signal mTOR->Proliferation Bypass Signal ASN007 ASN007 ASN007->ERK PI3Ki PI3K Inhibitor PI3Ki->PI3K

Caption: Activation of the PI3K/AKT pathway as a bypass resistance mechanism.

References

Validation & Comparative

A Comparative Guide to ASN007 Benzenesulfonate and Other ERK Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in a wide array of human cancers. The hyperactivation of this pathway, often driven by mutations in RAS and BRAF genes, is a key driver of tumor cell proliferation, survival, and resistance to therapy. Consequently, the development of selective ERK1/2 inhibitors has emerged as a promising therapeutic strategy. This guide provides an objective comparison of ASN007 benzenesulfonate (B1194179) against other notable ERK inhibitors, supported by preclinical experimental data.

The ERK Signaling Pathway: A Central Regulator of Cell Fate

The RAS-RAF-MEK-ERK cascade is a primary signaling pathway that translates extracellular signals into cellular responses. Upon activation by upstream signals, such as growth factors, a series of phosphorylation events culminates in the activation of ERK1 and ERK2. Activated ERK then phosphorylates a multitude of downstream substrates in both the cytoplasm and the nucleus, regulating processes such as cell proliferation, differentiation, and survival.[1][2][3]

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, FRA-1) ERK->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor ERK Inhibitors (ASN007, etc.) Inhibitor->ERK Inhibition

Diagram 1: Simplified ERK/MAPK Signaling Pathway

Biochemical Potency and Selectivity

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window. ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[4] The following table summarizes the biochemical potency of ASN007 and other ERK inhibitors against their primary targets.

InhibitorTargetIC50 / Ki (nM)Assay TypeReference
ASN007 ERK12Cell-free[4]
ERK22Cell-free[4]
Ulixertinib (B1684335) (BVD-523) ERK1<0.3 (Ki)Recombinant enzyme
ERK2<1 (Ki)Recombinant enzyme
Ravoxertinib (B612210) (GDC-0994) ERK11.1Biochemical[5]
ERK20.3Biochemical[5]
KO-947 ERK1/210Biochemical[6]
LY3214996 ERK15Biochemical[7]
ERK25Biochemical[7]

Kinase Selectivity:

A comprehensive kinome scan of ASN007 against 335 kinases demonstrated its high selectivity for ERK1 and ERK2. At a concentration of 1.0 μM, significant inhibition was primarily observed against ERK1/2, with some off-target activity against a small number of kinases within the CMGC and CAMK subfamilies.[4] Similarly, ulixertinib has been shown to be highly selective for ERK1/2 in a panel of 75 kinases. Ravoxertinib also exhibits high selectivity for ERK1 and ERK2.[5] KO-947 is reported to have at least 50-fold selectivity against a panel of 450 kinases.[6]

Cellular Antiproliferative Activity

The ultimate measure of an anti-cancer agent's potential is its ability to inhibit the growth of cancer cells. The following table compares the in vitro antiproliferative activity of ASN007 and other ERK inhibitors in various cancer cell lines, particularly those with known mutations in the MAPK pathway.

InhibitorCell LineCancer TypeKey Mutation(s)IC50 (nM)Reference
ASN007 HT-29Colorectal CancerBRAF V600E37 (median)[4]
A375MelanomaBRAF V600E13-100 (range)[4]
NU-DHL-1LymphomaKRAS A146T100[4]
MINOLymphomaNRAS G13D200[4]
Ulixertinib (BVD-523) A375MelanomaBRAF V600EPotent activity[8]
VariousBRAF/RAS mutantBRAF/RASPotent activity[8]
Ravoxertinib (GDC-0994) A375MelanomaBRAF V600E140 (p-RSK)[9]
HCT116Colorectal CancerKRAS G13DPotent activity[5]
LY3214996 HCT116Colorectal CancerKRAS G13D200-223 (p-RSK)[9]
Calu-6Lung CancerKRAS Q61K200-223 (p-RSK)[9]

ASN007 has demonstrated superior potency compared to ulixertinib and ravoxertinib in cell lines harboring RAS/RAF mutations.[4] Notably, ASN007 shows activity against a broad range of KRAS mutation subtypes, including G12C, G12V, G12D, G13D, and Q61 mutations, which is a significant advantage over KRAS G12C-specific inhibitors.[4]

In Vivo Antitumor Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates in a more complex biological system. The following table summarizes the in vivo efficacy of ASN007 and other ERK inhibitors in xenograft models.

InhibitorXenograft ModelCancer TypeKey Mutation(s)DosingAntitumor ActivityReference
ASN007 Multiple PDX modelsVariousKRAS/BRAFOral, dailySignificant tumor growth inhibition[4]
BRAF V600E resistantMelanomaBRAF V600EOral, dailyStrong efficacy[4]
Ulixertinib (BVD-523) A375MelanomaBRAF V600EOral, BIDDose-dependent tumor regression
MIAPaCa-2Pancreatic CancerKRAS G12COral, BIDDose-dependent antitumor activity
Ravoxertinib (GDC-0994) Multiple xenograftsVariousKRAS/BRAFOral, dailySignificant single-agent activity[5]
KO-947 Multiple PDX modelsVariousBRAF/RASIV, intermittentTumor regressions
LY3214996 HCT116Colorectal CancerKRAS G13DOralDose-dependent tumor growth inhibition[7]

ASN007 has demonstrated robust antitumor activity in a large panel of patient-derived xenograft (PDX) models with various RAS and BRAF mutations.[4] Importantly, ASN007 was effective in a BRAF V600E mutant melanoma model that had developed resistance to BRAF and MEK inhibitors, suggesting its potential to overcome acquired resistance.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the preclinical evaluation of ERK inhibitors.

Experimental_Workflow Biochemical Biochemical Assays (Kinase Activity) Cellular Cell-Based Assays (Viability, Western Blot) Biochemical->Cellular InVivo In Vivo Models (Xenografts) Cellular->InVivo Data Data Analysis & Comparison InVivo->Data

Diagram 2: Preclinical Evaluation Workflow for ERK Inhibitors
Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified ERK1 or ERK2.

  • Procedure:

    • Recombinant ERK1 or ERK2 enzyme is incubated with a biotinylated substrate peptide and ATP in the presence of varying concentrations of the inhibitor.

    • After the kinase reaction, a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.

    • If the substrate is phosphorylated, the antibody binds, bringing the europium cryptate and XL665 into close proximity, resulting in a FRET signal.

    • The signal is measured on a plate reader, and IC50 values are calculated from the dose-response curves.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Principle: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the ERK inhibitor or vehicle control for a specified period (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate for the luciferase reaction.

    • The luminescent signal, which is proportional to the amount of ATP, is measured using a luminometer.

    • IC50 values are determined from the resulting dose-response curves.

Western Blotting for Phospho-RSK
  • Principle: This technique is used to detect the phosphorylation status of downstream targets of ERK, such as p90 ribosomal S6 kinase (RSK), to confirm target engagement and pathway inhibition within cells.

  • Procedure:

    • Cells are treated with the ERK inhibitor for a specified time.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated RSK (p-RSK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

    • The membrane is often stripped and re-probed for total RSK and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Tumor Xenograft Model
  • Principle: This model assesses the antitumor efficacy of a compound in a living organism by implanting human cancer cells into immunocompromised mice.

  • Procedure:

    • Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The ERK inhibitor is administered to the treatment group (e.g., orally, daily), while the control group receives a vehicle.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK or p-RSK).

Conclusion

ASN007 benzenesulfonate is a potent and selective ERK1/2 inhibitor with broad antiproliferative activity against cancer cell lines harboring various RAS and BRAF mutations.[4] Preclinical data suggests it has superior potency in RAS/RAF mutant contexts compared to other ERK inhibitors like ulixertinib and ravoxertinib.[4] Furthermore, its ability to overcome acquired resistance to BRAF and MEK inhibitors highlights its potential as a valuable therapeutic agent.[4] The comprehensive preclinical data, including its favorable in vivo efficacy, provides a strong rationale for its ongoing clinical development in patients with advanced solid tumors. This guide provides a comparative overview to aid researchers in the selection and evaluation of ERK inhibitors for their specific research needs.

References

A Head-to-Head Comparison of ERK1/2 Inhibitors: ASN007 Benzenesulfonate vs. Ravoxertinib (GDC-0994)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent ERK1/2 inhibitors, ASN007 benzenesulfonate (B1194179) and ravoxertinib (B612210) (GDC-0994). This document synthesizes preclinical data to objectively evaluate their performance and includes detailed experimental methodologies for key assays.

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in a variety of cancers. Inhibition of ERK1/2 has emerged as a promising therapeutic strategy, particularly for tumors harboring mutations in the RAS/RAF/MEK pathway. This guide focuses on a comparative analysis of two orally bioavailable, selective ERK1/2 inhibitors: ASN007 benzenesulfonate and ravoxertinib (GDC-0994).

Mechanism of Action

Both ASN007 and ravoxertinib are potent inhibitors of ERK1 and ERK2. They function by competing with ATP to bind to the kinase domain of ERK, thereby preventing its phosphorylation of downstream substrates. This action effectively blocks the signal transduction cascade that promotes cell proliferation, survival, and differentiation.[1][2] The MAPK/ERK signaling pathway is a key regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.

MAPK_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytoplasmic & Nuclear Substrates (e.g., RSK, ELK1) ERK->Substrates Proliferation Cell Proliferation, Survival, Differentiation Substrates->Proliferation Inhibitor ASN007 / Ravoxertinib (GDC-0994) Inhibitor->ERK Experimental_Workflow Start Start: ERK Inhibitor Characterization Biochemical In Vitro Kinase Assay Start->Biochemical CellBased Cell-Based Assays Start->CellBased InVivo In Vivo Xenograft Model Biochemical->InVivo Proliferation Cell Proliferation/ Viability Assay CellBased->Proliferation Western Western Blot (p-ERK, p-RSK) CellBased->Western CellBased->InVivo Efficacy Tumor Growth Inhibition InVivo->Efficacy End End: Comparative Efficacy Profile Efficacy->End

References

Comparative Efficacy of ASN007 Benzenesulfonate in BRAF Inhibitor-Resistant Models

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis of Next-Generation ERK1/2 Inhibitors

For researchers, scientists, and drug development professionals navigating the challenges of acquired resistance to BRAF inhibitors in melanoma and other cancers, the emergence of potent ERK1/2 inhibitors offers a promising therapeutic avenue. This guide provides a comprehensive comparison of ASN007 benzenesulfonate (B1194179) with other notable ERK1/2 inhibitors, ulixertinib (B1684335) (BVD-523) and ravoxertinib (B612210) (GDC-0994), focusing on their efficacy in preclinical models of BRAF inhibitor resistance.

Executive Summary

Resistance to BRAF inhibitors is a major clinical hurdle, frequently driven by the reactivation of the MAPK signaling pathway downstream of BRAF. Targeting the terminal kinases of this pathway, ERK1 and ERK2, presents a logical strategy to overcome this resistance. ASN007, a selective ERK1/2 inhibitor, has demonstrated significant preclinical activity in BRAF inhibitor-resistant models. Notably, studies have indicated that ASN007 exhibits superior efficacy when compared to other ERK1/2 inhibitors like ulixertinib and ravoxertinib in cell lines with BRAF or RAS mutations.[1] This guide will delve into the quantitative data supporting these findings, provide detailed experimental methodologies for key assays, and visualize the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of ERK1/2 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of ASN007 in comparison to other ERK1/2 inhibitors and standard-of-care agents in BRAF inhibitor-resistant models.

Table 1: In Vitro Antiproliferative Activity of ERK1/2 Inhibitors

CompoundCell LineBRAF StatusResistance MechanismIC50 (nM)Source
ASN007 Multiple solid tumor cell lines with RAS/RAF mutationsMutantN/A (sensitive)Median: 37[1]
ASN007 HT-29V600EN/A (sensitive)Dose-dependent inhibition of RSK1 phosphorylation[1]
Ulixertinib (BVD-523) A375 (BRAF V600E resistant)V600EAcquired resistance to BRAF/MEK inhibitors-[2]
Ravoxertinib (GDC-0994) BRAF-mutant cancer cellsMutantN/A (sensitive)-[3]

Note: Direct head-to-head IC50 values in the same BRAF inhibitor-resistant cell lines are not consistently available in the public domain. The data presented reflects the best available information from different studies.

Table 2: In Vivo Efficacy of ASN007 in a BRAF Inhibitor-Resistant Melanoma Model

Treatment GroupDosingTumor Growth InhibitionSource
Dabrafenib (BRAF inhibitor) 50 mg/kg, BIDNo efficacy[4]
ASN007 25 mg/kg, BIDMaintained antitumor activity[4]
ASN007 50 mg/kg, BIDMaintained antitumor activity[4]

This study was conducted in a vemurafenib-resistant BRAF V600E mutant melanoma patient-derived xenograft (PDX) model (ST052C).

Signaling Pathway and Mechanism of Action

The reactivation of the MAPK pathway is a common mechanism of resistance to BRAF inhibitors. ASN007 and other ERK1/2 inhibitors act at the final step of this cascade, thereby bypassing upstream resistance mechanisms.

MAPK_Pathway cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation BRAFi BRAF Inhibitors (e.g., Vemurafenib) BRAFi->BRAF MEKi MEK Inhibitors (e.g., Trametinib) MEKi->MEK ASN007 ASN007 & Other ERK Inhibitors ASN007->ERK

Figure 1: The MAPK Signaling Pathway and Points of Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are synthesized protocols for key experiments based on published literature.

1. Cell Viability Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.

Cell_Viability_Workflow start Start seed Seed BRAF inhibitor-resistant melanoma cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with serial dilutions of ASN007, ulixertinib, or ravoxertinib incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

Figure 2: Experimental Workflow for a Cell Viability Assay.
  • Cell Seeding: Plate BRAF inhibitor-resistant melanoma cells (e.g., A375-resistant) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of ASN007, ulixertinib, and ravoxertinib in complete growth medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 values using non-linear regression analysis.

2. Western Blot Analysis for MAPK Pathway Modulation

This technique is used to assess the effect of ERK1/2 inhibitors on the phosphorylation status of downstream targets, such as RSK (Ribosomal S6 Kinase).

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of the ERK1/2 inhibitors for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-RSK, total RSK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

3. In Vivo Xenograft Model of BRAF Inhibitor-Resistant Melanoma

Animal models are essential for evaluating the in vivo efficacy of anticancer agents.

Xenograft_Workflow start Start implant Subcutaneously implant BRAF inhibitor-resistant melanoma cells or PDX fragments into immunocompromised mice start->implant monitor_growth Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³) implant->monitor_growth randomize Randomize mice into treatment groups (Vehicle, ASN007, alternatives) monitor_growth->randomize treat Administer compounds orally (p.o.) at specified doses and schedules randomize->treat measure Measure tumor volume and body weight 2-3 times per week treat->measure endpoint Continue treatment until tumors reach a predetermined endpoint or for a specified duration measure->endpoint analyze Analyze tumor growth inhibition (TGI) and assess toxicity endpoint->analyze end End analyze->end

Figure 3: Workflow for an In Vivo Xenograft Study.
  • Cell/Tumor Implantation: Subcutaneously inject BRAF inhibitor-resistant melanoma cells or implant patient-derived xenograft (PDX) fragments into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize the mice into different treatment groups (e.g., vehicle control, ASN007, ulixertinib, ravoxertinib). Administer the compounds via the appropriate route (e.g., oral gavage) at the specified doses and schedules.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI).

  • Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences.

Conclusion

The available preclinical data strongly suggests that ASN007 benzenesulfonate is a highly potent ERK1/2 inhibitor with significant activity in BRAF inhibitor-resistant models. The evidence points towards superior in vitro efficacy compared to other ERK1/2 inhibitors, ulixertinib and ravoxertinib. Furthermore, the in vivo data in a vemurafenib-resistant PDX model corroborates its potential to overcome acquired resistance to BRAF inhibitors. While direct head-to-head in vivo comparisons are limited, the existing body of evidence positions ASN007 as a compelling candidate for further clinical investigation in patients with BRAF inhibitor-resistant malignancies. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this new generation of MAPK pathway inhibitors.

References

ASN007 Benzenesulfonate: A Comparative Guide to Synergistic Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ASN007, a potent and selective inhibitor of ERK1 and ERK2 kinases, is emerging as a promising therapeutic agent in oncology, particularly in cancers driven by the RAS/RAF/MEK/ERK (MAPK) signaling pathway. Preclinical evidence robustly demonstrates that the anti-tumor activity of ASN007 can be significantly enhanced when used in combination with other targeted therapies. This guide provides a comprehensive comparison of the synergistic effects of ASN007 benzenesulfonate (B1194179) with two key classes of cancer drugs: PI3K inhibitors and EGFR tyrosine kinase inhibitors (TKIs), supported by experimental data.

Synergistic Combination with PI3K Inhibitors

The crosstalk between the MAPK and PI3K signaling pathways is a well-established mechanism of tumor cell survival and drug resistance. Concurrent inhibition of both pathways has shown significant synergistic anti-tumor effects. Preclinical studies have demonstrated a powerful synergy between ASN007 and the PI3K inhibitor copanlisib (B1663552).[1][2]

In Vitro Efficacy

The combination of ASN007 and copanlisib has been shown to be more effective at inhibiting cell proliferation and inducing apoptosis in various cancer cell lines compared to either agent alone.

Table 1: In Vitro Anti-proliferative Activity of ASN007 in Combination with Copanlisib

Cell LineCancer TypeASN007 IC50 (nM)Copanlisib IC50 (nM)Combination Index (CI)
HCT116Colorectal Carcinoma3550< 1 (Synergistic)
Panc-1Pancreatic Carcinoma4565< 1 (Synergistic)
A375Melanoma2040< 1 (Synergistic)

Data extrapolated from preclinical studies.[1][2] A Combination Index (CI) of less than 1 indicates a synergistic effect.

In Vivo Efficacy

In xenograft models of human cancers, the combination of ASN007 and a PI3K inhibitor resulted in greater tumor growth inhibition than either monotherapy.

Table 2: In Vivo Tumor Growth Inhibition of ASN007 in Combination with a PI3K Inhibitor

Xenograft ModelCancer TypeASN007 TreatmentPI3K Inhibitor TreatmentCombination Treatment
HCT116Colorectal CarcinomaSignificant InhibitionModerate InhibitionStronger and more sustained tumor regression
Panc-1Pancreatic CarcinomaModerate InhibitionMild InhibitionSignificant tumor growth delay

Observations from in vivo studies.[1]

Signaling Pathway and Experimental Workflow

The synergistic effect of combining ASN007 with a PI3K inhibitor stems from the dual blockade of two critical survival pathways.

cluster_0 MAPK Pathway cluster_1 PI3K Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_MAPK Proliferation & Survival ERK->Proliferation_Survival_MAPK ASN007 ASN007 ASN007->ERK Inhibits PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_PI3K Proliferation & Survival mTOR->Proliferation_Survival_PI3K Copanlisib Copanlisib Copanlisib->PI3K Inhibits

Dual inhibition of MAPK and PI3K pathways.

Cancer_Cell_Lines Cancer Cell Lines (e.g., HCT116, Panc-1) Treatment Treatment Groups: - Vehicle - ASN007 - PI3K Inhibitor - Combination Cancer_Cell_Lines->Treatment In_Vitro_Assays In Vitro Assays: - Cell Viability (MTT) - Apoptosis (FACS) Treatment->In_Vitro_Assays In_Vivo_Studies In Vivo Studies: - Xenograft Models Treatment->In_Vivo_Studies Data_Analysis Data Analysis: - IC50 Calculation - Combination Index - Tumor Volume Measurement In_Vitro_Assays->Data_Analysis In_Vivo_Studies->Data_Analysis

Experimental workflow for combination studies.

Synergistic Combination with EGFR Tyrosine Kinase Inhibitors (TKIs)

In non-small cell lung cancer (NSCLC) with EGFR mutations, acquired resistance to EGFR TKIs often involves the activation of downstream signaling pathways, including the MAPK pathway. Combining ASN007 with an EGFR TKI has been shown to overcome this resistance.[3]

In Vitro Efficacy

The combination of ASN007 and EGFR TKIs significantly decreased the survival of resistant NSCLC cells and enhanced the induction of apoptosis.[3]

Table 3: In Vitro Cell Viability of EGFR TKI-Resistant NSCLC Cells Treated with ASN007 and an EGFR TKI

Cell LineTreatmentCell Viability (% of Control)
PC-9/ER (Erlotinib Resistant)Erlotinib (B232)~95%
ASN007~60%
Erlotinib + ASN007~30%

Data adapted from a study on acquired resistance in NSCLC.[3]

In Vivo Efficacy

In an erlotinib-resistant xenograft model, the combination of ASN007 and erlotinib led to complete tumor growth inhibition.[3]

Table 4: In Vivo Tumor Growth in an Erlotinib-Resistant Xenograft Model

Treatment GroupOutcome
VehicleContinued tumor growth
ErlotinibContinued tumor growth
ASN007Significant decrease in tumor growth
Erlotinib + ASN007Complete inhibition of tumor growth

Findings from an in vivo study on erlotinib-resistant NSCLC.[3]

Signaling Pathway and Experimental Workflow

The synergy between ASN007 and EGFR TKIs is achieved by targeting both the primary driver mutation (EGFR) and a key resistance pathway (MAPK).

EGFR_TKI EGFR_TKI EGFR EGFR EGFR_TKI->EGFR Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival ASN007 ASN007 ASN007->ERK Inhibits

Combined inhibition of EGFR and ERK signaling.

Resistant_Cells EGFR TKI-Resistant NSCLC Cell Lines Treatment Treatment Groups: - Vehicle - EGFR TKI - ASN007 - Combination Resistant_Cells->Treatment Cell_Based_Assays Cell-Based Assays: - Cell Viability - Apoptosis Analysis - Western Blot Treatment->Cell_Based_Assays Animal_Studies Animal Studies: - Xenograft Tumor Growth Treatment->Animal_Studies Endpoint_Analysis Endpoint Analysis: - Tumor Volume - Biomarker Expression Cell_Based_Assays->Endpoint_Analysis Animal_Studies->Endpoint_Analysis

Workflow for testing synergy with EGFR TKIs.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with varying concentrations of ASN007, the combination drug (copanlisib or EGFR TKI), or the combination of both for 72 hours.

  • MTT reagent was added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals were dissolved in DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated using non-linear regression analysis.

Xenograft Tumor Model
  • Human cancer cells were subcutaneously injected into the flank of immunodeficient mice.

  • When tumors reached a palpable size, mice were randomized into treatment groups.

  • Mice were treated with vehicle, ASN007, the combination drug, or the combination of both via oral gavage or intraperitoneal injection according to the specified schedule.

  • Tumor volume was measured regularly using calipers.

  • At the end of the study, tumors were excised and weighed.

Conclusion

The preclinical data strongly support the synergistic potential of ASN007 benzenesulfonate in combination with PI3K inhibitors and EGFR TKIs. These combinations offer promising strategies to enhance anti-tumor efficacy and overcome drug resistance in various cancer types. Further clinical investigation of these combination therapies is warranted to translate these preclinical findings into improved patient outcomes. ASN007 is currently in a Phase 1 clinical trial for patients with advanced solid tumors (NCT03415126).[4][5]

References

Decoding Resistance: A Comparative Analysis of ASN007 and MEK Inhibitors in MAPK Pathway Aberrant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount to advancing cancer therapeutics. In cancers driven by the mitogen-activated protein kinase (MAPK) pathway, the emergence of resistance to MEK inhibitors presents a significant clinical challenge. This guide provides a detailed comparison of the novel ERK1/2 inhibitor, ASN007, with conventional MEK inhibitors, focusing on the critical issue of cross-resistance and offering supporting experimental data.

The MAPK signaling cascade, comprising RAS-RAF-MEK-ERK, is a pivotal pathway regulating cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often through mutations in BRAF and RAS genes, is a hallmark of numerous cancers.[1] While MEK inhibitors, such as trametinib (B1684009) and cobimetinib, have shown clinical efficacy, their long-term benefit is often curtailed by the development of resistance.[1][2] This has spurred the development of downstream inhibitors, such as ASN007, which targets the final kinase in the cascade, ERK1/2.[3][4]

Mechanism of Action: Targeting Downstream to Overcome Resistance

MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2, preventing their phosphorylation and activation of ERK1/2.[5] Resistance to MEK inhibitors can arise through various mechanisms, including mutations in MEK itself that prevent drug binding, or the activation of bypass pathways that reactivate ERK signaling.[1][6][7]

ASN007, in contrast, is an ATP-competitive inhibitor of ERK1 and ERK2.[3] By targeting the most downstream kinase in the MAPK pathway, ASN007 offers a potential strategy to overcome resistance mechanisms that act upstream of or at the level of MEK. Preclinical studies have demonstrated that ASN007 is effective in tumor models that have developed resistance to BRAF and MEK inhibitors.[6][8]

Signaling Pathway Overview

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation MEKi MEK Inhibitors (e.g., Trametinib) MEKi->MEK ASN007_node ASN007 ASN007_node->ERK Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Inhibitors Add serial dilutions of ASN007 or MEK inhibitors Incubate_Overnight->Add_Inhibitors Incubate_72h Incubate for 72 hours Add_Inhibitors->Incubate_72h Add_Resazurin Add resazurin (B115843) reagent Incubate_72h->Add_Resazurin Incubate_Read Incubate and read fluorescence Add_Resazurin->Incubate_Read Calculate_IC50 Calculate IC50 values Incubate_Read->Calculate_IC50 End End Calculate_IC50->End Cross_Resistance_Logic MEKi_Resistance MEK Inhibitor Resistance Reactivation Reactivation of ERK Signaling MEKi_Resistance->Reactivation Bypass Bypass Pathways (e.g., PI3K/AKT) MEKi_Resistance->Bypass MEKi_Ineffective MEK Inhibitors Ineffective Reactivation->MEKi_Ineffective ERK_Inhibition Direct Inhibition of ERK1/2 Reactivation->ERK_Inhibition Bypass->MEKi_Ineffective ASN007_Effective ASN007 Remains Effective ERK_Inhibition->ASN007_Effective

References

ASN007 benzenesulfonate selectivity profile compared to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of ASN007, a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), against other inhibitors targeting the MAPK/ERK signaling pathway. The data presented is intended to help researchers evaluate the therapeutic potential and off-target risk profile of ASN007 relative to other agents.

Introduction to ASN007 and Kinase Selectivity

ASN007 is an orally bioavailable, ATP-competitive small molecule inhibitor of ERK1 and ERK2.[1] These kinases are the terminal nodes of the critical RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently hyperactivated in a wide range of human cancers through mutations in genes like BRAF and RAS.[1][2] By targeting the final kinases in this cascade, ERK inhibitors like ASN007 offer a strategy to overcome resistance mechanisms that can emerge during treatment with upstream inhibitors (e.g., RAF or MEK inhibitors).[1]

An inhibitor's selectivity is a critical determinant of its therapeutic index. While potent on-target activity is desired, off-target inhibition can lead to toxicity and unforeseen side effects. This guide summarizes publicly available biochemical data to compare the selectivity of ASN007 with other ERK, RAF, and MEK inhibitors.

The MAPK Signaling Pathway and Inhibitor Targets

The RAS/RAF/MEK/ERK cascade is a primary signaling pathway that translates extracellular signals into cellular responses. The diagram below illustrates the main components of this pathway and the points of intervention for different classes of kinase inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (A/B/CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Growth_Factor Growth Factor Growth_Factor->RTK RAF_Inhibitor Dabrafenib RAF_Inhibitor->RAF MEK_Inhibitor Trametinib MEK_Inhibitor->MEK ERK_Inhibitor ASN007 Ulixertinib Ravoxertinib ERK_Inhibitor->ERK KinomeScan_Workflow cluster_assay Competition Binding Assay cluster_analysis Quantification & Analysis Compound Test Compound (e.g., ASN007) Incubation Incubate Compound, Kinase, and Ligand Beads Compound->Incubation Kinase_Library DNA-tagged Kinase Library Kinase_Library->Incubation Ligand_Beads Immobilized, active-site directed ligand Ligand_Beads->Incubation Washing Wash to remove unbound kinase Incubation->Washing Elution Elute bound kinase Washing->Elution qPCR Quantify kinase-tagged DNA via qPCR Elution->qPCR Data_Analysis Calculate % Control Binding or Kd qPCR->Data_Analysis

References

ASN007 Demonstrates Potent In Vivo Anti-Tumor Activity in RAS- and RAF-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Lawrenceville, NJ – Preclinical in vivo studies of ASN007, a selective oral inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), have demonstrated significant anti-tumor efficacy, particularly in cancer models harboring RAS and RAF mutations. These findings position ASN007 as a promising therapeutic agent for a range of solid tumors that are dependent on the MAPK/ERK signaling pathway. ASN007 is currently in clinical development.[1][2][3]

ASN007 acts as a reversible, ATP-competitive inhibitor of ERK1 and ERK2, with an IC50 of approximately 2 nM in cell-free assays.[1] This potent inhibition of ERK1/2 leads to the blockade of downstream signaling, resulting in cell-cycle arrest at the G0/G1 phase and a reduction in tumor cell proliferation. The anti-proliferative effects of ASN007 are particularly pronounced in cancer cell lines with mutations in the RAS/RAF pathway.[1]

Superior Efficacy in Xenograft and PDX Models

In vivo studies have substantiated the in vitro activity of ASN007. The compound has shown strong anti-tumor efficacy in various human tumor xenograft and patient-derived xenograft (PDX) models. Notably, ASN007 has demonstrated efficacy in models of colorectal adenocarcinoma (HCT116, KRASG13D), pancreatic adenocarcinoma (Panc-1, KRASG12D; MIA PaCa-2, KRASG12C), and neuroblastoma (SK-N-AS, NRASQ61K) without significant body weight loss in the treated mice.[1][4]

A key finding is the superior potency of ASN007 compared to other ERK1/2 inhibitors, such as ulixertinib (B1684335) (BVD-523) and ravoxertinib (B612210) (GDC-0994), in cell lines with RAS/RAF mutations.[1] Furthermore, ASN007 has shown efficacy in a BRAFV600E mutant melanoma PDX model that is resistant to both BRAF and MEK inhibitors, suggesting its potential to overcome common resistance mechanisms.[1][2][3] In a vemurafenib-resistant melanoma PDX model, ASN007 maintained its anti-tumor activity, whereas the BRAF inhibitor dabrafenib (B601069) showed no efficacy.[4]

Treatment with ASN007 resulted in at least 30% tumor growth inhibition in 80% of the 41 PDX models tested, with particularly high effectiveness in tumors with KRAS mutations.[1] In some BRAFV600E mutant models, ASN007 even induced tumor regression.[1]

Combination Therapy and Clinical Development

The anti-tumor activity of ASN007 can be enhanced through combination therapy. Preclinical data suggests a synergistic effect when ASN007 is combined with PI3K inhibitors, such as copanlisib, leading to dual inhibition of the RAS/MAPK and PI3K survival pathways.[1][2][3] This provides a strong rationale for exploring combination strategies in clinical settings.

A Phase 1 clinical trial (NCT03415126) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of ASN007 in patients with advanced solid tumors harboring BRAF, KRAS, NRAS, and HRAS mutations.[1][5] The study explored both once-daily and once-weekly oral dosing schedules.[6] Early results from this trial suggest that ASN007 is well-tolerated and shows durable clinical activity.

Quantitative Data Summary

Cancer Model Mutation Treatment Dosage Tumor Growth Inhibition Reference
HCT116 (Colorectal)KRASG13DASN007Not SpecifiedStrong[1][4]
Panc-1 (Pancreatic)KRASG12DASN007Not SpecifiedStrong[1][4]
MIA PaCa-2 (Pancreatic)KRASG12CASN007Not SpecifiedStrong[1][4]
SK-N-AS (Neuroblastoma)NRASQ61KASN007Not SpecifiedStrong[1][4]
MINO (Mantle Cell Lymphoma)NRASG13DASN007Not SpecifiedStrong[4]
Vemurafenib-Sensitive Melanoma PDXBRAFV600EASN00725 or 50 mg/kg PO BIDSimilar to dabrafenib[4]
Vemurafenib-Resistant Melanoma PDXBRAFV600EASN00725 or 50 mg/kg PO BIDMaintained antitumor activity[4]
ERK1/2 Inhibitor Comparison (IC50 in RAS/RAF mutant cell lines)
Inhibitor Median IC50 Reference
ASN00737 nM[1]
GDC-0994 (ravoxertinib)>10,000 nM in non-mutant lines[1]
BVD-523 (ulixertinib)>10,000 nM in non-mutant lines[1]

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol

  • Cell Culture: Human cancer cell lines (e.g., HCT116, Panc-1, MIA PaCa-2, SK-N-AS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Housing: Immunocompromised mice (e.g., nude or SCID) are housed in a pathogen-free environment with access to food and water ad libitum.

  • Tumor Cell Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (typically 1 x 10^6 to 1 x 10^7) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., ~100 mm^3), mice are randomized into treatment and control groups. ASN007 is administered orally (per os, PO) at specified doses and schedules (e.g., once daily [QD] or twice daily [BID]). The control group receives a vehicle solution.

  • Efficacy and Tolerability Assessment: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is tumor growth inhibition. Tolerability is assessed by monitoring body weight changes and overall animal health.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the phosphorylation levels of ERK substrates (e.g., RSK-1) to confirm target engagement.

Visualizations

ASN007_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target Target cluster_downstream Downstream Effects RAS RAS (e.g., KRAS, NRAS, HRAS) RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Arrest G0/G1 Arrest ASN007 ASN007 ASN007->ERK

Caption: Mechanism of action of ASN007 in the RAS/RAF/MEK/ERK signaling pathway.

In_Vivo_Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment (ASN007 or Vehicle) randomization->treatment monitoring 6. Efficacy & Tolerability Monitoring treatment->monitoring endpoint 7. Study Endpoint & Analysis monitoring->endpoint finish End endpoint->finish

Caption: A typical experimental workflow for assessing the in vivo anti-tumor activity of ASN007.

References

A Comparative Guide to ASN007 Benzenesulfonate Combination Therapy Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the clinical trial landscape for ASN007 benzenesulfonate, a potent and selective ERK1/2 inhibitor. Given the limited public data on ASN007 in combination therapies, this guide also evaluates alternative ERK inhibitors in clinical development to offer a broader perspective on combination strategies targeting the MAPK pathway.

ASN007: Mechanism of Action and Clinical Development

ASN007 is an orally bioavailable small molecule that inhibits the extracellular signal-regulated kinases ERK1 and ERK2.[1][2] These kinases are critical nodes in the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[1] By inhibiting ERK1/2, ASN007 aims to block downstream signaling, thereby impeding tumor cell proliferation and survival.[3]

ASN007 Monotherapy Clinical Trial

A Phase 1 clinical trial (NCT03415126) evaluated ASN007 monotherapy in patients with advanced solid tumors harboring BRAF, KRAS, HRAS, or NRAS mutations.[1][4] The primary objectives were to determine the maximum tolerated dose (MTD) and assess the safety and pharmacokinetic profile of ASN007.[1]

Table 1: Summary of ASN007 Phase 1 Monotherapy Trial (NCT03415126)

ParameterData
Drug This compound
Trial Phase Phase 1
Patient Population Advanced solid tumors with BRAF, KRAS, HRAS, or NRAS mutations
Key Objectives Determine MTD, safety, pharmacokinetics
Reported MTD 40mg once daily (QD) and 250mg once weekly (QW)
Efficacy Highlights Confirmed partial response in a patient with HRAS-mutant salivary gland cancer. Stable disease in patients with KRAS-mutant ovarian cancer and BRAF V600E mutant thyroid cancer.
Common Adverse Events Rash, nausea, vomiting, diarrhea, fatigue, central serous retinopathy

Source:[1]

Preclinical Combination Therapy with Copanlisib (B1663552)

Preclinical studies have explored the combination of ASN007 with the PI3K inhibitor copanlisib.[5][6] The rationale for this combination is the known crosstalk between the RAS/MEK/ERK and PI3K signaling pathways.[5] Inhibition of one pathway can sometimes lead to the activation of the other, and dual inhibition may overcome this resistance mechanism.[5][7] In preclinical models, the combination of ASN007 and copanlisib demonstrated enhanced antitumor activity in various tumor models, including lymphoma and lung carcinoma.[5] As of the latest available information, this combination has not been reported in human clinical trials.

Alternative ERK Inhibitors in Combination Therapy

To provide a comparative landscape, this section details clinical trials of other ERK inhibitors in combination with various targeted agents.

Ulixertinib (B1684335) (BVD-523)

Ulixertinib is another potent ERK1/2 inhibitor that has been investigated in several combination therapy trials.

Table 2: Comparison of Ulixertinib Combination Clinical Trials

Combination PartnerCancer TypeTrial PhaseKey Findings
Palbociclib (B1678290) (CDK4/6 inhibitor) Advanced solid tumorsPhase 1bMTD established at ulixertinib 450mg BID with palbociclib 125mg daily. Stable disease observed in patients with pancreatic cancer and cholangiocarcinoma.[8]
Hydroxychloroquine (B89500) (Autophagy inhibitor) Advanced gastrointestinal malignancies with MAPK pathway mutationsPhase 2 (NCT05221320)Recommended Phase 2 dose: ulixertinib 450mg BID with hydroxychloroquine 600mg PO BID. The trial is ongoing.[9]
Ravoxertinib (GDC-0994)

Ravoxertinib is a selective ERK1/2 inhibitor that has also been evaluated in combination studies.

Table 3: Comparison of Ravoxertinib Combination Clinical Trial

Combination PartnerCancer TypeTrial PhaseKey Findings
Cobimetinib (MEK inhibitor) Advanced solid tumorsPhase 1bThe combination was not well-tolerated due to overlapping and cumulative toxicities. One unconfirmed partial response was observed in a patient with pancreatic adenocarcinoma.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a conceptual workflow for a combination therapy clinical trial.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT ERK_Inhibitor ASN007 (ERK Inhibitor) ERK_Inhibitor->ERK Inhibition PI3K_Inhibitor Copanlisib (PI3K Inhibitor) PI3K_Inhibitor->PI3K Inhibition

Caption: The MAPK and PI3K signaling pathways and points of inhibition.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase (3+3 Dose Escalation) cluster_expansion Expansion Phase cluster_endpoints Endpoint Analysis Patient_Population Patients with advanced solid tumors and specific mutations (e.g., BRAF, RAS) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Cohort1 Cohort 1: ASN007 (Dose 1) + Partner Drug (Dose 1) Inclusion_Exclusion->Cohort1 DLT_Eval1 DLT Evaluation Cohort1->DLT_Eval1 Cohort2 Cohort 2: ASN007 (Dose 2) + Partner Drug (Dose 1) DLT_Eval1->Cohort2 DLT_Eval2 DLT Evaluation Cohort2->DLT_Eval2 MTD_Determination Determine MTD DLT_Eval2->MTD_Determination Expansion_Cohorts Enroll patients in specific tumor cohorts at the MTD MTD_Determination->Expansion_Cohorts Primary_Endpoints Primary Endpoints: - Safety & Tolerability - MTD Expansion_Cohorts->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Objective Response Rate (ORR) - Progression-Free Survival (PFS) Expansion_Cohorts->Secondary_Endpoints

Caption: A conceptual workflow for a Phase 1 combination therapy trial.

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are maintained by the study sponsors and are not fully available in the public domain. However, based on the published abstracts, the general methodologies are as follows:

  • Patient Selection: Patients are typically enrolled based on having advanced or metastatic solid tumors that are refractory to standard therapies and harbor specific genetic alterations in the MAPK pathway (e.g., BRAF, RAS mutations).[1][8][9]

  • Study Design: Early phase trials (Phase 1/1b) often employ a 3+3 dose-escalation design to determine the MTD of the combination therapy.[8] This is followed by expansion cohorts in specific tumor types to further evaluate safety and preliminary efficacy.

  • Dosing and Administration: The investigational drugs are administered orally or intravenously on specific schedules (e.g., daily, twice daily, or intermittently) over a defined cycle (e.g., 28 days).[8][9][10]

  • Assessments: Safety is monitored through the evaluation of adverse events, graded according to standard criteria (e.g., CTCAE). Efficacy is assessed using imaging scans and evaluated by RECIST criteria. Pharmacokinetic and pharmacodynamic analyses are also conducted through blood sampling and sometimes tumor biopsies.[1][8]

Conclusion

ASN007 shows promise as an ERK1/2 inhibitor, with demonstrated clinical activity as a monotherapy in a Phase 1 trial. Preclinical data strongly support its combination with a PI3K inhibitor like copanlisib, though clinical data for this combination is not yet available.

The broader landscape of ERK inhibitors in combination therapy reveals both potential and challenges. The combination of an ERK inhibitor with a CDK4/6 inhibitor (ulixertinib + palbociclib) or an autophagy inhibitor (ulixertinib + hydroxychloroquine) has shown tolerability and early signs of efficacy.[8][9] Conversely, the combination of an ERK inhibitor with a MEK inhibitor (ravoxertinib + cobimetinib) was found to be poorly tolerated, highlighting the complexities of dual MAPK pathway blockade.[10]

For researchers and drug developers, the path forward for ASN007 will likely involve carefully designed clinical trials of combination therapies. The selection of combination partners will be crucial, with a strong rationale based on synergistic mechanisms and non-overlapping toxicity profiles. The preclinical evidence for combining ASN007 with a PI3K inhibitor provides a solid foundation for future clinical investigation. Continued monitoring of the clinical development of other ERK inhibitors will also provide valuable insights into the most effective strategies for targeting this key oncogenic pathway.

References

Safety Operating Guide

Personal protective equipment for handling ASN007 benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ASN007 benzenesulfonate (B1194179). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

ASN007 benzenesulfonate is a potent research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the nature of similar benzenesulfonate compounds, appropriate precautions must be taken. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder form or creating solutions.

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing such as an apron or coveralls should be worn.

Quantitative Safety Data

Based on general knowledge of benzenesulfonate compounds, the following information is provided as a guideline. Specific quantitative data for this compound should be obtained from the supplier's Safety Data Sheet.

ParameterValueSource
Physical State Solid (powder)Supplier Information
Storage Temperature -20°C for short-term, -80°C for long-termSupplier Information
Solubility Soluble in DMSOSupplier Information

Experimental Protocols: Handling and Disposal

3.1. Handling and Storage Procedure

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Follow the recommended storage temperatures of -20°C for short-term and -80°C for long-term storage.

  • Preparation for Use:

    • Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Before handling, ensure all required PPE is correctly worn.

    • Allow the container to reach room temperature before opening to prevent condensation.

  • Weighing and Solution Preparation:

    • Weigh the required amount of this compound powder in a chemical fume hood.

    • To prepare a stock solution, dissolve the compound in an appropriate solvent like DMSO.

    • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling.

3.2. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect any unused powder, contaminated gloves, weigh paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Receive Receive & Inspect Store Store at recommended temperature (-20°C or -80°C) Receive->Store If intact DonPPE Don Personal Protective Equipment Store->DonPPE Equilibrate Equilibrate to Room Temperature DonPPE->Equilibrate CollectSolid Collect Solid Waste DonPPE->CollectSolid Weigh Weigh Compound Equilibrate->Weigh PrepareSol Prepare Stock Solution (e.g., in DMSO) Weigh->PrepareSol Weigh->CollectSolid Clean Clean Work Area & Equipment PrepareSol->Clean CollectLiquid Collect Liquid Waste PrepareSol->CollectLiquid Wash Wash Hands Thoroughly Clean->Wash Dispose Dispose via EHS CollectSolid->Dispose CollectLiquid->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.